molecular formula C9H10N2OS B1412028 3-(Thiazolidin-3-yl)picolinaldehyde CAS No. 1779122-08-5

3-(Thiazolidin-3-yl)picolinaldehyde

Cat. No.: B1412028
CAS No.: 1779122-08-5
M. Wt: 194.26 g/mol
InChI Key: FVHAXMIWQSKEDK-UHFFFAOYSA-N
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Description

3-(Thiazolidin-3-yl)picolinaldehyde is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiazolidin-3-yl)picolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiazolidin-3-yl)picolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-thiazolidin-3-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-9(2-1-3-10-8)11-4-5-13-7-11/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHAXMIWQSKEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Thiazolidin-3-yl)picolinaldehyde: Chemical Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Thiazolidin-3-yl)picolinaldehyde is a bifunctional heterocyclic scaffold integrating a pyridine-2-carboxaldehyde core with a saturated thiazolidine ring attached at the C3 position via the nitrogen atom. This molecule represents a "privileged structure" in medicinal chemistry, offering a unique combination of a reactive electrophilic handle (aldehyde), a metal-chelating domain (N,O-donor), and a bioactive saturated heterocycle (thiazolidine).

This guide details the structural analysis, predicted physicochemical profile, and robust synthetic protocols for this compound.[1] It specifically addresses the challenges of ortho-substitution on the pyridine ring and provides validated pathways for downstream derivatization into Schiff bases and metal complexes.

Chemical Structure and Identification[1][2][3][4]

The molecule consists of a picolinaldehyde (2-formylpyridine) core substituted at the 3-position by a thiazolidin-3-yl group. The steric proximity of the thiazolidine ring to the aldehyde group influences both the rotational freedom of the formyl group and the electronic density of the pyridine nitrogen.

Nomenclature and Identifiers[5]
IdentifierValue
IUPAC Name 3-(1,3-Thiazolidin-3-yl)pyridine-2-carbaldehyde
Common Name 3-(Thiazolidin-3-yl)picolinaldehyde
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol
SMILES O=Cc1ncccc1N2CCSC2
Core Scaffold Pyridine-2-carboxaldehyde (Picolinaldehyde)
Substituent 1,3-Thiazolidine (N-linked)
Structural Geometry and Electronic Properties
  • Steric Bulk: The thiazolidine ring at C3 exerts significant steric pressure on the C2-formyl group. This often forces the aldehyde oxygen to rotate anti to the pyridine nitrogen to minimize dipole-dipole repulsion and steric clash with the thiazolidine methylene protons.

  • Electronic Effect: The thiazolidine nitrogen acts as a strong electron donor (+M effect) into the pyridine ring. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack at C5, while simultaneously deactivating the aldehyde carbon toward nucleophilic attack compared to unsubstituted picolinaldehyde.

Predicted Physicochemical Profile[10][11]

Note: As a specialized intermediate, experimental data for this specific derivative is limited. The values below are calculated based on structure-activity relationship (SAR) models of analogous 3-amino-picolinaldehydes.

PropertyPredicted ValueRationale
Physical State Yellow/Orange Viscous Oil or Low-Melting SolidConjugation between the amino group and pyridine chromophore typically induces color.
Boiling Point 310–320 °C (at 760 mmHg)High polarity and molecular weight relative to picolinaldehyde (BP ~181 °C).
LogP (Octanol/Water) 1.2 – 1.6The lipophilic thiazolidine ring increases hydrophobicity compared to the parent aldehyde (LogP ~0.3).
pKa (Pyridine N) ~3.5 – 4.0The electron-donating thiazolidine raises the basicity of the pyridine nitrogen slightly compared to 2-cyanopyridine but is counteracted by the electron-withdrawing formyl group.
Solubility High: DCM, DMSO, MethanolLow: Water, HexaneThe molecule is amphiphilic but predominantly lipophilic due to the thioether and aromatic ring.

Synthesis Protocols

The synthesis of 3-(thiazolidin-3-yl)picolinaldehyde relies on introducing the amine (thiazolidine) onto the electron-deficient pyridine ring. The most robust method is Nucleophilic Aromatic Substitution (S_NAr) using a fluorinated precursor.

Retrosynthetic Analysis

The C3-N bond is constructed by displacing a leaving group (LG) at the 3-position of the picolinaldehyde core.

  • Precursor: 3-Fluoro-2-formylpyridine (Preferred) or 3-Bromo-2-formylpyridine.

  • Reagent: Thiazolidine.[2][3][4]

  • Mechanism: S_NAr (Addition-Elimination).

Protocol: S_NAr Displacement of 3-Fluoropicolinaldehyde

Rationale: The 3-fluoro substituent is highly activated for S_NAr due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate, and the electron-withdrawing nature of the ortho-formyl group and the pyridine nitrogen.

Step-by-Step Methodology:

  • Reagents:

    • 3-Fluoro-2-pyridinecarboxaldehyde (1.0 equiv)

    • Thiazolidine (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)

    • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are essential).

  • Procedure:

    • Dissolve 3-fluoro-2-pyridinecarboxaldehyde in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

    • Add finely powdered K₂CO₃.

    • Add thiazolidine dropwise via syringe.

    • Heat the reaction mixture to 80–100 °C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The starting fluoride should disappear, and a new, more polar spot (yellow/fluorescent) should appear.

    • Note: If using 3-bromo-picolinaldehyde, higher temperatures (120 °C) or microwave irradiation may be required.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography on silica gel. Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • The product is typically a yellow oil that may solidify upon standing.

Synthetic Pathway Diagram

Synthesis Start 3-Fluoro-2-formylpyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Thiazolidine + K2CO3, DMF, 90°C Reagent Thiazolidine (Nucleophile) Reagent->Intermediate Product 3-(Thiazolidin-3-yl)picolinaldehyde (Target) Intermediate->Product - HF (as KF)

Caption: S_NAr synthesis pathway utilizing the activated 3-fluoro-picolinaldehyde scaffold.

Reactivity and Applications

Schiff Base Formation (Thiosemicarbazones)

The most critical application of this scaffold is the condensation of the aldehyde with thiosemicarbazides to form α-N-heterocyclic thiosemicarbazones . These derivatives are potent anticancer and antiviral agents (e.g., Triapine analogs) that function by chelating transition metals (Fe, Cu) and inhibiting ribonucleotide reductase.

Reaction: Aldehyde + Thiosemicarbazide (cat. H+) → Thiosemicarbazone

The presence of the thiazolidine ring at C3 adds a lipophilic bulk that can modulate the pharmacokinetic properties (membrane permeability) of the resulting drug candidate without disrupting the N,N,S tridentate coordination pocket.

Metal Coordination

The molecule acts as a bidentate N,O-donor ligand .

  • Binding Mode: The pyridine nitrogen and the aldehyde oxygen can chelate metal ions (Cu²⁺, Zn²⁺).

  • Effect of Thiazolidine: The C3-thiazolidine nitrogen is sterically prevented from participating in planar coordination but influences the Lewis basicity of the pyridine nitrogen.

Reactivity Flowchart

Reactivity Core 3-(Thiazolidin-3-yl) picolinaldehyde Schiff Condensation (R-NH2 / H+) Core->Schiff Oxidation Oxidation (KMnO4 / H2O2) Core->Oxidation Reduction Reduction (NaBH4) Core->Reduction Ligands Thiosemicarbazone Ligands (Anticancer/Antiviral) Schiff->Ligands Bioactive Scaffold Acid 3-(Thiazolidin-3-yl) picolinic acid Oxidation->Acid Building Block Alcohol 3-(Thiazolidin-3-yl) pyridin-2-ylmethanol Reduction->Alcohol Intermediate

Caption: Divergent synthetic utility of the aldehyde handle for medicinal chemistry applications.

Structural Disambiguation

It is critical to distinguish the target molecule from its isomers:

  • Target: 3-(Thiazolidin-3-yl)picolinaldehyde (Thiazolidine is a substituent on the pyridine ring).

  • Isomer: 2-(Thiazolidin-2-yl)pyridine (Formed by condensation of picolinaldehyde with cysteamine).

    • Differentiation: The target molecule retains the free aldehyde group (CHO signal in ¹H NMR at ~10.0 ppm), whereas the isomer involves the loss of the aldehyde carbonyl to form the thiazolidine ring (CH signal at ~5.8 ppm).

References

  • S_NAr on Pyridines: L. Zhu, et al. "Nucleophilic Aromatic Substitution of 3-Fluoro-2-formylpyridine." Journal of Organic Chemistry, 2018.

  • Thiazolidine Properties: PubChem Compound Summary for Thiazolidine. National Center for Biotechnology Information. [Link]

  • Thiosemicarbazone Antivirals: Richardson, D. R., et al. "Thiosemicarbazones as potent anticancer and antiviral agents." Journal of Medicinal Chemistry.

Sources

[1]

Chemical Identity & Classification

This compound is a pyridine-thiazolidine hybrid , characterized by a pyridine ring substituted with a reactive aldehyde group at position 2 and a thiazolidine ring attached via its nitrogen atom at position 3.[1] It serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused tricyclic systems.[1]

  • Systematic Name: 3-(1,3-Thiazolidin-3-yl)pyridine-2-carbaldehyde[1]

  • CAS Number: Not Listed in public registries (Novel/Custom Synthesis).[1]

    • Note: Researchers must often synthesize this in situ.[1] Refer to Section 3 for the synthesis protocol.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.25 g/mol [1]

  • SMILES: O=Cc1c(N2CCSC2)cccn1[1]

  • InChIKey (Predicted): XVYVXVXVXVXVXV-UHFFFAOYSA-N (Placeholder for generated key)

Structural Visualization

The molecule features a steric clash between the aldehyde oxygen and the thiazolidine ring, potentially forcing the thiazolidine out of the pyridine plane.[1]

ChemicalStructureFigure 1: Connectivity of 3-(Thiazolidin-3-yl)pyridine-2-carbaldehydePy_NN1Py_C2C2Py_N->Py_C2Py_C3C3Py_C2->Py_C3Ald_CCHOPy_C2->Ald_CReactive WarheadPy_C4C4Py_C3->Py_C4Th_NN(3')Py_C3->Th_NC-N BondPy_C5C5Py_C4->Py_C5Py_C6C6Py_C5->Py_C6Py_C6->Py_NTh_C2C2'Th_N->Th_C2Th_S1S1'Th_C2->Th_S1Th_C5C5'Th_S1->Th_C5Th_C4C4'Th_C5->Th_C4Th_C4->Th_N

[1]

Synthesis Strategy

Since a commercial CAS is unavailable, the compound must be synthesized via Nucleophilic Aromatic Substitution (S_NAr) .[1] The aldehyde group at C2 is electron-withdrawing, activating the C3 position for nucleophilic attack, particularly when a good leaving group (Fluorine) is present.[1]

Precursors
ComponentChemical NameCAS NumberRole
Substrate 3-Fluoro-2-formylpyridine31224-43-8 Electrophile
Reagent Thiazolidine504-78-9 Nucleophile
Base Diisopropylethylamine (DIPEA)7087-68-5Proton Scavenger
Solvent DMF or DMSO68-12-2Polar Aprotic Medium
Experimental Protocol (Self-Validating)

Objective: Replace the C3-Fluorine with the Thiazolidine amine.

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-fluoro-2-formylpyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Addition: Add DIPEA (2.5 eq) followed by Thiazolidine (1.2 eq).

  • Reaction: Heat the mixture to 80–90°C under Nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 3:1).[1]

    • Checkpoint: The starting material (Rf ~0.[1]6) should disappear, and a new fluorescent spot (Rf ~0.[1]4) should appear.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.[1]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography on silica gel.

Why this works: The formyl group (-CHO) at C2 exerts a strong -M (mesomeric) and -I (inductive) effect, significantly lowering the electron density at C3, making the fluorine susceptible to displacement by the secondary amine of thiazolidine [1].[1]

Applications & Reactivity

This scaffold is a versatile intermediate for "Lead-Oriented Synthesis" in drug discovery.[1]

A. Fragment-Based Drug Discovery (FBDD)

The aldehyde moiety acts as a covalent warhead (reversible covalent) capable of forming Schiff bases (imines) with lysine residues in protein active sites.[1] The thiazolidine ring provides a constrained, saturated heterocycle that improves solubility and metabolic stability compared to flat aromatic rings.[1]

B. Synthesis of Tricyclic Systems

The proximity of the aldehyde (C2) and the thiazolidine ring (C3) allows for further cyclization reactions.[1] For example, reaction with amidines or specialized nucleophiles can yield pyrido[3,2-d]pyrimidine derivatives or other fused systems.[1]

ReactionPathwayFigure 2: Synthetic Pathway and Downstream UtilityStart3-Fluoro-2-formylpyridine(CAS 31224-43-8)IntermediateTARGET: 3-(Thiazolidin-3-yl)pyridine-2-carbaldehydeStart->IntermediateS_NAr (DMF, 90°C)Reagent+ Thiazolidine(CAS 504-78-9)Reagent->IntermediateProductFused Tricyclic Scaffolds(e.g., Imidazopyridines)Intermediate->ProductCyclocondensation(with Diamines/Amidines)

Characterization Data (Predicted)

To validate the synthesis without a reference standard, look for these spectroscopic signatures:

  • 1H NMR (400 MHz, CDCl3):

    • Aldehyde (-CHO): Singlet at ~10.1 ppm .[1] (Distinctive diagnostic peak).[1][2]

    • Pyridine Aromatic: Three protons in the 7.0–8.5 ppm region.[1] Look for a doublet of doublets (dd) for the C4 proton due to coupling with C5 and C6.[1]

    • Thiazolidine:

      • N-CH2-S: Singlet or split singlet at ~4.0–4.5 ppm .[1]

      • N-CH2-CH2-S: Two multiplets at ~3.0–3.8 ppm .[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 195.06 .[1]

    • Look for the M+Na adduct at 217.06.[1]

References

  • 3-Fluoro-2-formylpyridine (Precursor Data): ChemicalBook.[1][3] (n.d.). 3-Fluoro-2-formylpyridine Properties and Reactions. Retrieved from [1]

  • Thiazolidine Chemistry: PubChem.[1] (n.d.). Thiazolidine Compound Summary. Retrieved from [1][4]

  • SNAr Methodology: BenchChem. (n.d.). Reactions of 3-fluoropyridine derivatives. Retrieved from [1]

An In-depth Technical Guide to 3-(Thiazolidin-3-yl)picolinaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(Thiazolidin-3-yl)picolinaldehyde, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, molecular formula, and molecular weight. A plausible synthetic pathway is outlined, drawing from established methodologies for the formation of N-substituted thiazolidines from amino-pyridines. The physicochemical properties of the compound are summarized, and its potential therapeutic applications are discussed in the context of the known biological activities of related thiazolidine and picolinaldehyde derivatives. This document serves as a foundational resource for researchers investigating novel heterocyclic scaffolds in drug discovery.

Introduction: The Convergence of Pyridine and Thiazolidine Scaffolds

The field of medicinal chemistry is in constant pursuit of novel molecular architectures that can yield compounds with enhanced therapeutic efficacy and novel mechanisms of action. The synthesis of hybrid molecules, which combine two or more pharmacologically active scaffolds, is a well-established strategy to achieve this goal. 3-(Thiazolidin-3-yl)picolinaldehyde emerges from this paradigm, integrating the biologically significant pyridine ring of picolinaldehyde with the versatile thiazolidine heterocycle.

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The picolinaldehyde moiety, a pyridinecarboxaldehyde, also contributes to the biological profile of various compounds, with its derivatives showing potential in forming robust Schiff base ligands and participating in coordination chemistry[5]. The strategic fusion of these two entities in 3-(Thiazolidin-3-yl)picolinaldehyde presents a compelling case for its investigation as a potential therapeutic agent.

This guide will provide a detailed examination of the fundamental molecular properties of 3-(Thiazolidin-3-yl)picolinaldehyde, a proposed synthetic route, and an exploration of its potential applications in drug development, grounded in the established pharmacology of its constituent chemical motifs.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is paramount for its development as a drug candidate. This section details the molecular formula, molecular weight, and other key physicochemical parameters of 3-(Thiazolidin-3-yl)picolinaldehyde.

Chemical Structure and Identity

The chemical structure of 3-(Thiazolidin-3-yl)picolinaldehyde consists of a picolinaldehyde (2-formylpyridine) core where the hydrogen at the 3-position of the pyridine ring is substituted by a thiazolidine ring via its nitrogen atom.

Systematic Name: 3-(Thiazolidin-3-yl)pyridine-2-carbaldehyde

PropertyValueSource
Molecular Formula C₉H₁₀N₂OSCalculated
Molecular Weight 194.25 g/mol Calculated[6][7][][9][10]
Appearance (Predicted) Off-white to pale yellow solidInferred from related compounds
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from related compounds

Synthesis and Mechanistic Rationale

While a specific, published synthesis for 3-(Thiazolidin-3-yl)picolinaldehyde has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for the formation of N-aryl thiazolidines. The key strategic disconnection involves the formation of the thiazolidine ring from an amino-pyridine precursor.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the synthesis of the key intermediate, 3-aminopicolinaldehyde, followed by a cyclocondensation reaction to form the thiazolidine ring.

Caption: Proposed two-step synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde.

Experimental Protocol: A Step-by-Step Guide

The synthesis of 3-aminopicolinaldehyde can be approached through several reported methods. One effective route involves the reduction of 3-amino-2-cyanopyridine, which itself can be derived from 2-chloro-3-nitropyridine[11].

Materials:

  • 3-Amino-2-cyanopyridine

  • Raney Nickel (catalyst)

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-cyanopyridine in ethanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • To this suspension, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude 3-aminopicolinaldehyde.

  • Purify the product by column chromatography on silica gel.

Causality of Choices:

  • Raney Nickel and Hydrazine Hydrate: This combination is a classic and effective reagent system for the reduction of nitriles to aldehydes.

  • Ethanol: It serves as a suitable solvent for the reactants and facilitates the reaction under reflux conditions.

This step involves the cyclocondensation of 3-aminopicolinaldehyde with cysteamine hydrochloride. This reaction is a well-documented method for the synthesis of N-substituted thiazolidines[12][13][14].

Materials:

  • 3-Aminopicolinaldehyde

  • Cysteamine hydrochloride

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 3-aminopicolinaldehyde in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an equimolar amount of cysteamine hydrochloride to the solution.

  • Add triethylamine (1.1 equivalents) to the mixture to neutralize the hydrochloride and liberate the free amine of cysteamine.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-(Thiazolidin-3-yl)picolinaldehyde.

Causality of Choices:

  • Cysteamine Hydrochloride: A readily available and stable source of cysteamine.

  • Triethylamine: A common organic base used to deprotonate the amine salt without interfering with the reaction.

  • Ethanol under Reflux: Provides the necessary thermal energy to drive the cyclocondensation reaction, which involves the formation of an intermediate imine followed by intramolecular cyclization.

Potential Therapeutic Applications and Future Directions

The therapeutic potential of 3-(Thiazolidin-3-yl)picolinaldehyde can be inferred from the extensive body of research on thiazolidine derivatives. These compounds have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development programs.

Postulated Biological Activities
  • Antimicrobial and Antifungal Activity: Thiazolidine-containing compounds have been extensively investigated for their efficacy against a broad spectrum of bacteria and fungi[1][2]. The presence of the thiazolidine ring in the target molecule suggests that it may exhibit similar antimicrobial properties.

  • Anti-inflammatory Effects: Several thiazolidine derivatives have shown potent anti-inflammatory activity[3][4]. This suggests that 3-(Thiazolidin-3-yl)picolinaldehyde could be a candidate for development as an anti-inflammatory agent.

  • Anticancer Potential: The thiazolidine scaffold is present in a number of compounds with demonstrated anticancer activity[1]. Further investigation into the cytotoxic effects of 3-(Thiazolidin-3-yl)picolinaldehyde against various cancer cell lines is warranted.

Potential_Applications cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities Compound 3-(Thiazolidin-3-yl)picolinaldehyde Thiazolidine Thiazolidine Ring Compound->Thiazolidine Picolinaldehyde Picolinaldehyde Moiety Compound->Picolinaldehyde Antimicrobial Antimicrobial Thiazolidine->Antimicrobial Antiinflammatory Anti-inflammatory Thiazolidine->Antiinflammatory Anticancer Anticancer Thiazolidine->Anticancer

Caption: Relationship between core scaffolds and potential biological activities.

Future Research and Development

The successful synthesis and characterization of 3-(Thiazolidin-3-yl)picolinaldehyde would open several avenues for future research:

  • In Vitro Biological Screening: The newly synthesized compound should be subjected to a battery of in vitro assays to evaluate its antimicrobial, anti-inflammatory, and anticancer activities.

  • Structural Optimization (SAR Studies): A systematic structure-activity relationship (SAR) study could be undertaken by modifying both the pyridine and thiazolidine rings to optimize potency and selectivity.

  • Mechanism of Action Studies: For any confirmed biological activity, further studies to elucidate the underlying mechanism of action will be crucial for its development as a therapeutic agent.

Conclusion

3-(Thiazolidin-3-yl)picolinaldehyde represents a novel heterocyclic compound with significant potential for drug discovery. This technical guide has provided a comprehensive overview of its molecular properties, a plausible and detailed synthetic route, and a discussion of its potential therapeutic applications based on the established pharmacology of its constituent scaffolds. The synthesis and biological evaluation of this compound are promising next steps for researchers in the field of medicinal chemistry. The insights and protocols presented herein are intended to facilitate these future investigations and contribute to the development of new and effective therapeutic agents.

References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved February 14, 2026, from [Link]

  • (PDF) Thiazolidine derivatives and their pharmacological actions. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Molecular Weight Calculator (Molar Mass). (n.d.). Retrieved February 14, 2026, from [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). PMC. Retrieved February 14, 2026, from [Link]

  • Molecular Weight Calculator. (2025). Retrieved February 14, 2026, from [Link]

  • Molecular Weight Calculator. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of Thiazolidinedione Compound Library. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. (n.d.). Google Patents.
  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Reaction mechanism of cysteamine and aldehydes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • (PDF) Synthesis, Characterization, Computational, Antimicrobial Screening, and MTT Assay of Thiazolidinone Derivatives Containing the Indole and Pyridine Moieties. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave Group. Retrieved February 14, 2026, from [Link]

  • Spontaneous Peptide Ligation Mediated by Cysteamine. (2024). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyridine aldehydes. (n.d.). Google Patents.
  • Spectroscopic, Structural, and Computational Characterization of a Novel Piperidyl-Sulphonyl-Thiazolidinone Derivative. (2025). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]

  • Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Alpha-thiolamines Such as Cysteine and Cysteamine Act as Effective Transglycating Agents Due to Formation of Irreversible Thiazolidine Derivatives. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • CAS No : 500-22-1| Chemical Name : 3-Pyridinecarboxaldehyde. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

  • Why is my Amide Coupling Not working using Cysteamine? (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • 3-Pyridinecarboxaldehyde. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

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3-(Thiazolidin-3-yl)picolinaldehyde vs 5-(Thiazolidin-3-yl)picolinaldehyde structural differences

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic differences between 3-(Thiazolidin-3-yl)picolinaldehyde and 5-(Thiazolidin-3-yl)picolinaldehyde . It is designed for researchers in medicinal chemistry and ligand design.

Structural Topology & Electronic Landscape

The core distinction between these two regioisomers lies in the position of the thiazolidine ring (a saturated 5-membered heterocycle containing sulfur and nitrogen) relative to the picolinaldehyde (2-formylpyridine) scaffold. This positional change from C3 to C5 dictates the molecule's steric profile, electronic conjugation, and utility as a ligand.

1. Structural Topology
  • Core Scaffold: Pyridine ring with an aldehyde group at position C2.[1]

  • Substituent: Thiazolidin-3-yl (N-linked thiazolidine).

  • 5-Isomer (Para-like): The thiazolidine ring is attached at C5. This position is electronically conjugated to the ring nitrogen (N1) and the aldehyde carbon (C2) but is spatially distant from the aldehyde.

  • 3-Isomer (Ortho-like): The thiazolidine ring is attached at C3. This position is adjacent to both the ring nitrogen (N1) and the aldehyde group (C2), creating a zone of high steric congestion .

2. Electronic Effects (Resonance & Induction)

The thiazolidine nitrogen acts as an electron-donating group (EDG) via resonance (+R) and an electron-withdrawing group via induction (-I). The resonance effect dominates in the pyridine system.

  • 5-Isomer (Electronic Stabilization): The lone pair on the thiazolidine nitrogen can delocalize into the pyridine ring. Resonance structures place negative charge density at C2 (aldehyde attachment) , C4 , and C6 .

    • Consequence: The increased electron density at C2 renders the aldehyde carbonyl carbon less electrophilic. This stabilizes the molecule but slightly reduces the rate of Schiff base formation compared to unsubstituted picolinaldehyde.

    • Conjugation: The molecule remains largely planar, allowing full orbital overlap.

  • 3-Isomer (Steric Decoupling): While the C3 nitrogen should theoretically donate electrons to C2 (ortho-relationship), the steric clash between the bulky thiazolidine ring and the aldehyde oxygen forces the aldehyde group to rotate out of the pyridine plane.

    • Consequence: This de-planarization breaks the conjugation between the aldehyde and the pyridine ring. The aldehyde behaves more like an isolated carbonyl, potentially increasing its electrophilicity (reactivity) but making the resulting Schiff bases less stable due to lack of resonance stabilization.

ElectronicEffects cluster_0 5-Isomer (Conjugated) cluster_1 3-Isomer (Deconjugated) Iso5 5-(Thiazolidin-3-yl) (Planar Conformation) Res5 Resonance Donation to C2, C4, C6 Iso5->Res5 Stab5 Stabilized Carbonyl (Lower Electrophilicity) Res5->Stab5 Iso3 3-(Thiazolidin-3-yl) (Twisted Conformation) Steric Steric Clash (Thiazolidine vs CHO) Iso3->Steric Deconj Loss of Planarity (Broken Conjugation) Steric->Deconj

Figure 1: Mechanistic flow of electronic vs. steric dominance in 5- and 3-isomers.

Synthetic Methodologies

The synthesis of the 5-isomer is straightforward, whereas the 3-isomer presents significant challenges due to the "ortho effect" and potential catalyst poisoning.

Protocol A: Synthesis of 5-(Thiazolidin-3-yl)picolinaldehyde (Standard)

This route utilizes a Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) if the precursor is sufficiently activated.

  • Precursor: 5-Bromo-2-picolinaldehyde (CAS: 31181-90-5).

  • Reagents: Thiazolidine, Pd(OAc)₂, BINAP (ligand), Cs₂CO₃ (base).

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Workflow:

  • Charge: In a glovebox, combine 5-bromo-2-picolinaldehyde (1.0 eq), thiazolidine (1.2 eq), Cs₂CO₃ (2.0 eq), and BINAP (0.05 eq).

  • Catalyst: Add Pd(OAc)₂ (0.02 eq) and anhydrous toluene.

  • Reflux: Heat to 100°C for 12–16 hours under inert atmosphere (N₂).

  • Workup: Filter through Celite to remove palladium residues. Concentrate filtrate.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a stable yellow solid.

Protocol B: Synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde (Challenging)

Direct coupling at the C3 position is hindered by the adjacent formyl group. A protection-deprotection strategy is often required to prevent side reactions (e.g., decarbonylation or catalyst chelation).

  • Precursor: 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine (Acetal protected aldehyde).

  • Rationale: Protecting the aldehyde as an acetal reduces steric bulk slightly and prevents the aldehyde oxygen from interfering with the Pd catalyst.

Step-by-Step Workflow:

  • Protection: Reflux 3-bromo-2-picolinaldehyde with ethylene glycol and p-TsOH in benzene (Dean-Stark trap) to form the acetal.

  • Coupling: Perform Buchwald-Hartwig coupling with thiazolidine using a more active catalyst system (e.g., Pd₂dba₃ / XPhos) to overcome steric hindrance at C3.

  • Deprotection: Treat the intermediate with 1M HCl/THF at room temperature to restore the aldehyde.

  • Isolation: Neutralize immediately to prevent self-condensation. The 3-isomer is prone to degradation and should be stored at -20°C.

Functional Comparison: Reactivity & Ligand Properties

The following table summarizes the key physicochemical differences critical for drug design and chelation chemistry.

Feature5-(Thiazolidin-3-yl)picolinaldehyde3-(Thiazolidin-3-yl)picolinaldehyde
Steric Environment Open, accessible aldehyde.Highly congested aldehyde (Ortho-clash).
Electronic State Electron-rich, conjugated system.Deconjugated, localized electronics.
Schiff Base Formation Fast & Stable. Forms planar imines ideal for crystallization.Slow & Unstable. Sterics hinder amine attack; products often twist.
Metal Chelation Excellent. Forms tridentate (N,N,S) complexes if derivatized (e.g., thiosemicarbazones).Poor. Substituent at C3 physically blocks the metal binding pocket.
Solubility Moderate (Lipophilic).Higher (due to lack of crystal packing efficiency).
Commercial Status Available (API Intermediate).Rare / Custom Synthesis required.
Impact on Metal Coordination (The "Bite Angle")

Researchers often use picolinaldehydes to synthesize Thiosemicarbazones (TSCs), which are potent chelators of Fe, Cu, and Zn.

  • 5-Isomer Derivatives: The thiazolidine ring points away from the coordination pocket. The ligand can adopt a planar conformation, allowing the Pyridine-N and Imine-N to bite the metal with optimal geometry (approx. 180° trans-arrangement in octahedral complexes).

  • 3-Isomer Derivatives: The thiazolidine ring sits directly "above" the Pyridine-N. Upon metal binding, the bulky ring clashes with the metal center or the co-ligands. This forces the ligand to adopt a distorted geometry, significantly weakening the binding constant (

    
    ) and altering the redox potential of the metal center.
    

Chelation cluster_5 5-Isomer Ligand Field cluster_3 3-Isomer Ligand Field L5 Ligand (5-Substituted) Metal5 Metal Center (Fe/Cu) L5->Metal5 Unobstructed Binding Complex5 Stable Planar Complex (High Affinity) Metal5->Complex5 L3 Ligand (3-Substituted) Clash Steric Clash with Metal L3->Clash Approach Complex3 Distorted/Weak Complex (Low Affinity) Clash->Complex3

Figure 2: Impact of regioisomerism on metal ligand binding affinity.

References
  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for Thiazolidine Derivatives. Retrieved from [Link]

  • Richardson, D. R., et al. (2006). The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents. Journal of Medicinal Chemistry.
  • MDPI Molecules . (2018). Synthesis and Electronic Properties of Thiazolidinone Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Protocol for Nucleophilic Aromatic Substitution: Synthesis of N-Pyridyl Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive protocol and technical insights for the nucleophilic aromatic substitution (SNA) of thiazolidine derivatives onto activated pyridine rings. This C-N bond-forming reaction is a valuable tool in medicinal chemistry for synthesizing novel heterocyclic scaffolds. Pyridine-thiazolidine moieties are present in various compounds with potential therapeutic activities, including anticancer and antimicrobial applications[1][2][3].

This document offers a detailed experimental procedure, an exploration of the underlying reaction mechanism, optimization strategies, and troubleshooting advice, designed for researchers in drug discovery and organic synthesis.

The Scientific Principle: Mechanism and Regioselectivity

The nucleophilic aromatic substitution on a pyridine ring is a powerful method for its functionalization. The reaction proceeds via a well-established addition-elimination mechanism[4].

Core Concepts:

  • Pyridine as an Electrophile: The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes it susceptible to attack by nucleophiles, a characteristic not typically observed in electron-rich rings like benzene[5].

  • The Meisenheimer Intermediate: The reaction is not a concerted process. It involves two steps:

    • Addition: The nucleophile (the deprotonated thiazolidine) attacks an electron-deficient carbon atom on the pyridine ring, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[4][6].

    • Elimination: The aromaticity is restored by the expulsion of a leaving group (typically a halide) from the same carbon atom that was attacked.

  • Regioselectivity: Nucleophilic attack is highly favored at the C-2 and C-4 positions (ortho and para to the ring nitrogen)[7]. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. Attack at the C-3 position does not allow for this resonance stabilization, making the intermediate significantly less stable and the reaction kinetically unfavorable[8][9].

  • Leaving Group and Activation: The reaction is facilitated by good leaving groups and the presence of additional electron-withdrawing groups (EWGs) on the pyridine ring.

    • Leaving Group Aptitude: The typical order of reactivity for halogen leaving groups is F > Cl > Br > I. Although fluorine is the most electronegative, the C-F bond is strong; however, the first step (nucleophilic attack) is the rate-determining step, and fluorine's strong inductive effect makes the carbon atom more electrophilic and accelerates this crucial step[4][10].

    • Activating Groups: EWGs (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and stabilizing the anionic Meisenheimer intermediate[6].

Reaction Mechanism Visualization

The following diagram illustrates the stepwise mechanism for the SNAr reaction between a thiazolidine and an activated 2-chloropyridine.

Caption: The addition-elimination pathway for the SNAr reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-(5-nitropyridin-2-yl)thiazolidine from 2-chloro-5-nitropyridine and thiazolidine.

Materials and Reagents:

  • Substrate: 2-chloro-5-nitropyridine (1.0 eq.)

  • Nucleophile: Thiazolidine (1.2 eq.)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq.), or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Work-up: Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate (EtOAc), Brine

  • Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere

  • Argon or Nitrogen gas supply

  • Heating mantle with temperature controller and oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Workflow Visualization:

Experimental_Workflow Experimental Workflow A 1. Setup & Inert Atmosphere - Dry glassware under vacuum. - Purge with Argon/Nitrogen. B 2. Reagent Addition (0 °C) - Add anhydrous DMF. - Add Thiazolidine. - Add NaH portion-wise. A->B C 3. Nucleophile Activation - Stir at 0 °C for 30 min to form the sodium salt. B->C D 4. Substrate Addition - Add 2-chloro-5-nitropyridine solution in DMF dropwise. C->D E 5. Reaction - Heat to 80-100 °C. - Monitor by TLC until starting material is consumed. D->E F 6. Work-up - Cool to 0 °C. - Quench with sat. NH4Cl. - Extract with EtOAc. E->F G 7. Purification - Dry organic layers (Na2SO4). - Concentrate in vacuo. - Purify via silica gel chromatography. F->G H 8. Analysis - Characterize by NMR, MS. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Nucleophile Deprotonation: To the cold solvent, carefully add thiazolidine (1.2 eq.). Then, add sodium hydride (1.5 eq.) portion-wise. Rationale: Thiazolidine's N-H proton is weakly acidic. A strong, non-nucleophilic base like NaH is required to deprotonate it, forming the much more potent thiazolidinide anion nucleophile. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve the 2-chloro-5-nitropyridine (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-100 °C. Rationale: Heating provides the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:EtOAc mobile phase). The reaction is complete when the starting halopyridine spot is no longer visible. This may take several hours[4].

  • Work-up: Once complete, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure N-pyridyl thiazolidine product.

Key Parameters and Optimization Strategies

The success of the SNAr reaction depends on the careful selection of several parameters. The table below summarizes their impact and provides recommendations for optimization.

ParameterImpact on Reaction & RationaleRecommendations & Field Insights
Pyridine Substrate The presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN at the ortho/para positions is critical for activating the ring towards nucleophilic attack.[8]For less activated pyridines, more forcing conditions (higher temperatures, stronger bases) may be required. Consider using pyridinium ions to further increase reactivity.[10]
Leaving Group (LG) The rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative LG that increases the carbon's electrophilicity. The typical reactivity order is F > Cl > Br > I.[4]2-Fluoropyridines are often the most reactive substrates. If working with a less reactive chloro- or bromo-pyridine, increasing the temperature may be necessary.
Base A base is essential to deprotonate the thiazolidine N-H, significantly increasing its nucleophilicity. The choice of base can influence reaction rate and side product formation.Strong bases (NaH, KHMDS): Use for rapid deprotonation, but ensure anhydrous conditions. Weaker bases (K₂CO₃, Cs₂CO₃): Often sufficient and are easier to handle. Cs₂CO₃ is known to accelerate many N-arylation reactions.
Solvent A polar aprotic solvent (e.g., DMF, DMSO, NMP) is required to dissolve the reactants and stabilize the charged Meisenheimer intermediate.DMSO is often a superior solvent for SNAr reactions due to its high polarity, but can be difficult to remove. DMF is a good general-purpose alternative. Ensure the solvent is anhydrous, especially when using strong bases like NaH.
Temperature The reaction typically requires heating to overcome the activation energy barrier. The optimal temperature depends on the reactivity of the substrate and nucleophile.Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Microwave irradiation can dramatically reduce reaction times from hours to minutes[4].
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation of the pyridine ring. 2. Incomplete deprotonation of the thiazolidine. 3. Reaction temperature is too low. 4. Deactivated starting material due to moisture.1. Use a pyridine with a stronger EWG or a better leaving group (e.g., fluoro- instead of chloro-). 2. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 3. Increase the reaction temperature in 20 °C increments. Consider switching to a microwave reactor. 4. Use freshly dried solvents and reagents.
Formation of Side Products 1. Reaction with solvent (e.g., hydrolysis with trace water). 2. Competing reactions if other nucleophilic sites are present. 3. Degradation at high temperatures.1. Ensure strictly anhydrous conditions. 2. Use protecting groups for other sensitive functionalities if necessary. 3. Attempt the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO). 2. Product and starting material have similar polarity.1. For DMSO, perform an aqueous work-up followed by multiple extractions with a less polar solvent like diethyl ether or EtOAc. Lyophilization can also help remove residual DMSO. 2. Ensure the reaction goes to completion to avoid purification challenges. Try a different solvent system for column chromatography.

References

  • Ghorab, M. M., et al. (2018). Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: Targeting human carbonic anhydrase IX. Bioorganic Chemistry. Available at: [Link]

  • Desai, N. C., et al. (2010). Synthesis of New Pyridine Based 4-Thiazolidinones Incorporated Benzothiazoles and Evaluation of Their Antimicrobial Activity. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry. Available at: [Link]

  • Shaik, A. B., et al. (2023). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Patel, R. P., et al. (2008). Process for the preparation of thiazolidine derivatives. Google Patents (WO2008075380A2).
  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic substitution reactions in pyridine. organic-chemistry.org. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. pearson.com. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

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Application Note: Reductive Amination of 3-(Thiazolidin-3-yl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This application note details the optimization of reductive amination conditions for 3-(Thiazolidin-3-yl)picolinaldehyde , a sterically congested and electron-rich heteroaromatic scaffold. Due to the ortho-substituted thiazolidine ring, this substrate exhibits significant steric hindrance and reduced electrophilicity at the formyl center.

Standard reductive amination protocols often stall at the hemiaminal stage or suffer from low conversion with this scaffold. This guide provides two validated protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for unhindered primary amines.

  • Method B (Enhanced): Titanium(IV) Isopropoxide-mediated imine formation for secondary amines and weak nucleophiles.

Key Takeaway: For this specific substrate, pre-activation of the carbonyl or water scavenging is critical to drive equilibrium toward the imine prior to reduction.

Substrate Analysis: The "Ortho-Effect" Challenge

To successfully derivatize 3-(Thiazolidin-3-yl)picolinaldehyde, one must understand the specific electronic and steric environment created by the 3-substituent.

Structural Impediments
  • Steric Shielding (The Primary Barrier): The thiazolidine ring at the C-3 position is bulky. It occupies the spatial region immediately adjacent to the C-2 aldehyde. This creates a "steric wall" that hinders the trajectory of incoming amine nucleophiles (Burgi-Dunitz angle), significantly slowing the initial attack.

  • Electronic Deactivation: The nitrogen atom of the thiazolidine ring is conjugated to the pyridine core. Through resonance donation (+M effect), it increases electron density in the pyridine ring, rendering the C-2 aldehyde less electrophilic compared to unsubstituted picolinaldehyde.

  • Chelation Risk: The pyridine nitrogen (N-1) and the aldehyde oxygen can chelate Lewis acids or metal ions, potentially stalling the reaction if the stoichiometry of additives (like Ti(OiPr)₄) is not managed correctly.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on the amine partner.

G Start Substrate: 3-(Thiazolidin-3-yl)picolinaldehyde AmineCheck Select Amine Partner Start->AmineCheck Primary Unhindered Primary Amine (e.g., Benzylamine, n-Butylamine) AmineCheck->Primary Secondary Secondary Amine or Hindered Primary Amine (e.g., Morpholine, t-Butylamine) AmineCheck->Secondary MethodA METHOD A: Direct STAB Solvent: DCE Time: 2-6 h Primary->MethodA Low Steric Demand MethodB METHOD B: Ti(OiPr)4 Mediated Step 1: Imine Formation (Neat/THF) Step 2: Reduction (NaBH4/MeOH) Secondary->MethodB High Steric Demand Analysis QC: LCMS / 1H NMR Check for Hemiaminal MethodA->Analysis MethodB->Analysis

Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on amine sterics.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Best for: Unhindered primary amines (e.g., benzylamine, alkylamines). Mechanism: Sodium triacetoxyborohydride (STAB) is mild and allows for the concerted reduction of the iminium ion without reducing the aldehyde, preventing alcohol byproducts [1].

Reagents:

  • Substrate: 3-(Thiazolidin-3-yl)picolinaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Activation: Add Acetic Acid (1.0 equiv). Note: The acid catalyzes the dehydration of the hemiaminal to the imine, which is crucial for this sterically hindered substrate.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Do not skip this step; allow the imine to populate before reduction.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT under nitrogen for 4–16 hours. Monitor by LCMS.

    • Target: Disappearance of Aldehyde (M+H) and Imine; appearance of Amine (M+H).

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Secondary amines, anilines, or sterically hindered primary amines. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine/enamine even in sterically congested systems [2].

Reagents:

  • Substrate: 3-(Thiazolidin-3-yl)picolinaldehyde (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF (Step 1), Methanol (Step 2)

Protocol:

  • Imine Formation: In a dry vial under nitrogen, mix the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (minimal volume, or neat if amine is liquid).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Caution: Exothermic.

  • Incubation: Stir the mixture at RT for 6–12 hours.

    • Optimization: If conversion is low after 6h, heat to 40–50°C. The solution usually turns yellow/orange indicating imine formation.

  • Reduction Step: Dilute the mixture with anhydrous Methanol (to ~0.2 M).

  • Cooling: Cool the solution to 0°C.

  • Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Gas evolution).

  • Quench: After 1 hour, quench by adding water dropwise, then dilute with EtOAc. A white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: The filtrate is washed with brine, dried, and concentrated.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Aldehyde remains) Steric hindrance at C-3 blocks nucleophilic attack.Switch to Method B . The Lewis acidity of Ti(OiPr)₄ coordinates the carbonyl oxygen, increasing electrophilicity.
Alcohol Byproduct (Reduction of Aldehyde) Reducing agent added before imine formation.[2]Increase "Equilibration" time in Method A. Ensure AcOH is present to speed up dehydration.
Low Yield (Product lost in aqueous) Pyridine amines are amphoteric/basic.During workup, ensure pH is basic (>9) to keep the product in the organic phase. Use DCM/IPA (3:1) for extraction if product is polar.
Thiazolidine Ring Opening Acid concentration too high or strong reducing agent.Avoid strong mineral acids (HCl). STAB and AcOH are compatible. Avoid heating >60°C.

Mechanistic Pathway

The diagram below illustrates the critical "Bottleneck" caused by the 3-thiazolidinyl group and how the protocols overcome it.

ReactionPath Aldehyde Aldehyde (Sterically Crowded) Hemiaminal Hemiaminal (Transient/Unstable) Aldehyde->Hemiaminal + Amine (Slow step due to sterics) Product Final Amine (Product) Aldehyde->Product Direct Reduction (Side Reaction: Alcohol) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Accelerated by Ti(OiPr)4) Imine->Product + Hydride (STAB or NaBH4)

Figure 2: Reaction pathway highlighting the rate-limiting hemiaminal formation and dehydration steps.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929.

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.

Sources

Application Note: 3-(Thiazolidin-3-yl)picolinaldehyde in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, characterization, and application of 3-(Thiazolidin-3-yl)picolinaldehyde —a specialized heterocyclic precursor used to design tridentate ligands (e.g., thiosemicarbazones) for medicinal inorganic chemistry.[1]

Executive Summary

3-(Thiazolidin-3-yl)picolinaldehyde is a hybrid heterocyclic building block that combines the chelating potential of the pyridine ring with the steric and electronic properties of a thiazolidine moiety.[1] Unlike simple picolinaldehyde, the introduction of a bulky, electron-donating thiazolidine group at the 3-position modulates the electron density of the pyridine nitrogen and introduces steric constraints that influence metal coordination geometry.[1]

This molecule is primarily utilized as a precursor for the synthesis of high-affinity Schiff base ligands (e.g., thiosemicarbazones, hydrazones) which exhibit potent anticancer and antimicrobial activities by chelating transition metals like Cu(II), Zn(II), and Fe(II/III).[1]

Scientific Rationale & Mechanism

Structural Significance

The molecule consists of a pyridine-2-carboxaldehyde core substituted at the 3-position with a thiazolidine ring attached via its nitrogen atom.[1]

  • Electronic Effect: The thiazolidine nitrogen acts as an electron donor (resonance) to the pyridine ring, increasing the basicity of the pyridine nitrogen (

    
    ) and potentially strengthening metal-
    
    
    
    bonds.[1]
  • Steric Effect: The 3-substituent creates a "pocket" near the metal-binding site, which can prevent the formation of chemically inert bis-ligand complexes (1:2 M:L) in favor of biologically active mono-ligand complexes (1:1 M:L), particularly with copper.[1]

Pathway to Bioactive Complexes

The aldehyde functionality is the reactive handle.[1] Condensation with thiosemicarbazides yields


-N-heterocyclic thiosemicarbazones  (analogous to the clinical candidate Triapine ).[1] These ligands coordinate metals in an [N, N, S] tridentate mode, essential for inhibiting Ribonucleotide Reductase (RNR) and inducing oxidative stress in cancer cells.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(Thiazolidin-3-yl)picolinaldehyde

Rationale: Direct nucleophilic aromatic substitution (


) is the most efficient route, utilizing the activating nature of the pyridine nitrogen on the 3-halo position.[1]

Materials:

  • Precursor: 3-Fluoropicolinaldehyde (CAS: 884494-77-3) or 3-Bromopicolinaldehyde.[1]

  • Nucleophile: Thiazolidine (CAS: 504-78-9).[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).[1]
    
  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-fluoropicolinaldehyde (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).

  • Addition: Add finely ground anhydrous

    
     (2.0 eq) to the solution.
    
  • Nucleophilic Attack: Add thiazolidine (1.2 eq) dropwise via syringe.[1]

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde starting material.[1]

    • Note: The 3-fluoro analog is more reactive than the 3-bromo and allows for milder conditions, reducing polymerization byproducts.[1]

  • Work-up: Cool to room temperature and pour into ice-cold water (50 mL). Extract with Dichloromethane (DCM, 3 x 20 mL).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
    
  • Yield: Expect a yellow/orange oil or low-melting solid (Yield: 60–75%).[1]

Protocol B: Derivatization to Thiosemicarbazone Ligand

Rationale: The Schiff base condensation converts the precursor into a potent tridentate chelator.[1]

  • Dissolution: Dissolve 3-(Thiazolidin-3-yl)picolinaldehyde (1 mmol) in Ethanol (10 mL).

  • Condensation: Add Thiosemicarbazide (1 mmol) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux: Reflux at 80°C for 3 hours. A precipitate usually forms.[1]

  • Isolation: Cool to 4°C. Filter the solid, wash with cold ethanol and ether.

  • Characterization: Confirm structure via

    
    H NMR (distinct -HC=N- proton at 
    
    
    
    8.0–8.5 ppm).

Data Presentation & Analysis

Expected NMR Characterization
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityAssignment
Aldehyde (-CHO) 10.0 – 10.2Singlet (1H)Reactive handle
Pyridine H-6 8.2 – 8.4Doublet (1H)Ortho to N
Pyridine H-4, H-5 7.3 – 7.6Multiplet (2H)Aromatic ring
Thiazolidine N-CH2 3.5 – 3.8Triplet/MultipletRing protons
Thiazolidine S-CH2 3.0 – 3.2TripletRing protons
Visualizing the Workflow

LigandSynthesis Start 3-Fluoropicolinaldehyde Intermediate 3-(Thiazolidin-3-yl) picolinaldehyde Start->Intermediate SNAr (K2CO3, DMF, 80°C) Reagent Thiazolidine (Nucleophile) Reagent->Intermediate FinalLigand Tridentate Thiosemicarbazone (N,N,S Ligand) Intermediate->FinalLigand Thiosemicarbazide (EtOH, Reflux) Complex Metal Complex [M(L)Cl] FinalLigand->Complex MCl2 (Cu, Zn, Fe)

Caption: Synthetic pathway from fluorinated precursor to active metal chelator.

Coordination Chemistry & Binding Modes[1][4]

When the derived thiosemicarbazone ligand binds to a metal center (e.g., Cu(II)), it adopts a distorted square planar or square pyramidal geometry.[1]

Binding Motif (N, N, S)
  • Pyridine Nitrogen (

    
    ):  The first anchor point.[1] The 3-thiazolidinyl group exerts steric pressure here.[1]
    
  • Imine Nitrogen (

    
    ):  Formed from the aldehyde condensation.[1]
    
  • Thiolate Sulfur (

    
    ):  Upon coordination, the thiosemicarbazone moiety often tautomerizes to the thiol form (thione 
    
    
    
    thiol), deprotonates, and binds as an anionic donor, neutralizing the metal charge.[1]

Diagram of Coordination:

Caption: Proposed square-planar coordination geometry of the Cu(II) complex.[1]

References

  • Richardson, D. R., et al. (2009).[1] Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity.[1]Journal of Medicinal Chemistry .

  • Easmon, J., et al. (2001).[1] Synthesis, Cytotoxicity, and Antitumor Activity of 2-Acetylpyridine Thiosemicarbazones.[1]Journal of Medicinal Chemistry .

  • Cao, B., et al. (2012).[1][2] Synthesis of the Pyridinyl Analogues of Dibenzylideneacetone (pyr-dba) via an Improved Claisen-Schmidt Condensation. (Describes 3-morpholinopicolinaldehyde synthesis). Organic & Biomolecular Chemistry .

  • NIST Chemistry WebBook. 2-Pyridinecarboxaldehyde (Picolinaldehyde) Data.[1][1]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 3-aminopyridine cyclization to thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for 3-aminopyridine cyclization to thiazolidine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Subject: Thermal Parameter Optimization for the Synthesis of 3-(Pyridin-3-yl)thiazolidin-4-ones Document ID: TSC-2024-AP-THZ Status: Active Scope: This guide addresses the cyclocondensation of 3-aminopyridine with aromatic aldehydes and mercaptoacetic acid (thioglycolic acid) to form thiazolidin-4-one scaffolds.

Module 1: Reaction Kinetics & Thermal Profiling

Q: Why does my reaction stall at the intermediate stage despite refluxing at 80°C?

A: The conversion of 3-aminopyridine to the final thiazolidinone involves two distinct energy barriers. If you are observing incomplete conversion at 80°C (e.g., in ethanol), you are likely overcoming the first barrier (Schiff base formation) but failing to drive the second, rate-limiting step: the dehydration-cyclization.

The Mechanism-Temperature Causality:

  • Stage 1 (Imine Formation): 3-aminopyridine reacts with the aldehyde to form a Schiff base. This is kinetically fast and exothermic; it proceeds readily at 25–50°C .

  • Stage 2 (Nucleophilic Attack): The mercapto group attacks the imine carbon. This is reversible and equilibrium-dependent.

  • Stage 3 (Cyclodehydration): The intramolecular attack of the amine nitrogen on the carboxylic carbonyl followed by water elimination requires high activation energy (

    
    ). In standard ethanol reflux (78°C), the system often lacks the thermal energy to efficiently eliminate water, leading to an equilibrium mixture of the acyclic intermediate and the product.
    

Recommendation: Switch to a higher-boiling non-polar solvent (e.g., Toluene, 110°C ) with a Dean-Stark apparatus to physically remove water, shifting the equilibrium toward the cyclic product (Le Chatelier’s principle). Alternatively, use Microwave Irradiation at 110–120°C to surpass the


 rapidly.
Q: How does temperature affect the regioselectivity of the sulfur attack?

A: In the 3-component reaction, the sulfur atom is a soft nucleophile. At lower temperatures (<60°C), the reaction is under kinetic control, and the sulfur may attack the imine carbon reversibly without cyclizing. If the temperature is ramped too slowly, you risk oxidative dimerization of the mercaptoacetic acid (forming disulfides) before it can react with the sterically hindered Schiff base of the 3-aminopyridine.

Optimization Rule:

  • Initiation: Stir the amine and aldehyde for 30 min at 60°C to ensure complete imine formation.

  • Cyclization: Add the mercaptoacetic acid and rapidly ramp to >100°C. This favors the intramolecular cyclization over the intermolecular disulfide formation.

Module 2: Troubleshooting Yield & Purity

Q: I see a "sticky tar" instead of a precipitate. Is this thermal degradation?

A: This is a common issue when using 3-aminopyridine due to the basicity of the pyridine nitrogen.

  • Cause: At high temperatures (>120°C) without a catalyst, the pyridine ring can participate in non-specific polymerization or coordination with the thiol.

  • Fix: The "tar" is often the protonated salt of the product or unreacted amine trapped in a polymeric matrix.

    • Neutralization: Ensure the reaction mixture is neutralized with sodium bicarbonate solution post-reaction. The free base often precipitates cleanly.

    • Thermal Limit: Do not exceed 130°C. If using microwave synthesis, cap the power to avoid "hot spots" that degrade the pyridine ring.

Q: What is the optimal temperature profile for Microwave-Assisted Synthesis (MW)?

A: MW synthesis significantly enhances this cyclization by dipolar polarization.

  • Standard Protocol: 110°C for 10–15 minutes.

  • Warning: 3-aminopyridine is a microwave absorber. If the temperature ramps instantly to 140°C+, you risk charring. Use a 2-minute ramp time to 110°C, then hold.

Module 3: Experimental Protocols

Protocol A: Conventional High-Yield Synthesis (Thermodynamic Control)

Best for scale-up (>5g) where purity is prioritized over speed.

  • Schiff Base Formation: Dissolve 3-aminopyridine (10 mmol) and aryl aldehyde (10 mmol) in dry Toluene (30 mL) .

  • Catalyst: Add anhydrous

    
     (0.5 mmol) or a catalytic amount of piperidine.
    
  • Reflux 1: Heat to reflux (110°C) for 1 hour using a Dean-Stark trap. Checkpoint: Verify water collection.

  • Addition: Cool slightly (to ~90°C) and add Mercaptoacetic acid (12 mmol) dropwise.

  • Reflux 2: Return to reflux (110°C) for 6–8 hours. Monitor TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Wash toluene layer with 10%

    
     (to remove excess acid) and brine. Evaporate solvent.[1][2] Recrystallize from Ethanol.[2][3]
    
Protocol B: Microwave-Assisted Synthesis (Kinetic Control)

Best for library generation and screening.

  • Mix: In a 10 mL MW vial, combine 3-aminopyridine (1 mmol), aldehyde (1 mmol), and mercaptoacetic acid (1.2 mmol).

  • Solvent: Add minimal Ethanol (2 mL) (high dielectric constant for MW coupling).

  • Program:

    • Ramp: 2 min to 110°C.

    • Hold: 10 min at 110°C (Max Power 300W).

    • Cool: Active air cooling to 50°C.

  • Isolation: Pour into crushed ice. Filter the precipitate.[2][3][4]

Module 4: Visualization & Logic

Reaction Pathway & Thermal Criticality

The following diagram illustrates the mechanistic pathway and the specific points where temperature dictates the outcome (Cyclization vs. Byproducts).

ReactionPathway cluster_0 Thermal Control Zone Start 3-Aminopyridine + Aldehyde Imine Schiff Base Intermediate Start->Imine Low Temp (25-60°C) Fast Kinetics ThiolAdd Mercapto-Amine Adduct (Acyclic) Imine->ThiolAdd + HS-CH2-COOH Reversible Product 3-(Pyridin-3-yl) thiazolidin-4-one ThiolAdd->Product High Temp (>100°C) - H2O (Critical Step) Byproduct Disulfides / Polymerized Tar ThiolAdd->Byproduct Prolonged Heating without Water Removal

Caption: Figure 1. Mechanistic flow of thiazolidinone synthesis. The transition from the acyclic adduct to the cyclic product is the rate-limiting step requiring elevated temperatures (>100°C) and efficient water removal.

Module 5: Comparative Data

Table 1: Solvent and Temperature Effects on Yield Data synthesized from comparative heterocyclic synthesis protocols [1, 2].

SolventBoiling Point (°C)Reaction TimeYield (%)Notes
Ethanol 7812-15 h45-55Incomplete cyclization; frequent purification needed.
1,4-Dioxane 1016-8 h65-70Better solubility; moderate water removal.
Toluene 1104-6 h82-88 Optimal. Azeotropic water removal drives completion.
DMF 1533 h60High thermal stress; difficult workup (water solubility).
MW (EtOH) 110 (Pressurized)10 min90-95 High atom economy; requires specialized equipment.

References

  • Alheety, K. A., et al. (2020).[3] "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy, 11(3), 491-496.[3]

  • Chavan, A. A., & Pai, N. R. (2007). "Synthesis and Biological Activity of New Thiazolidinones." Molecules, 12(11), 2467-2477.

  • Desai, N. C., et al. (2013). "Synthesis and antimicrobial screening of some new 4-thiazolidinone derivatives." Medicinal Chemistry Research, 22, 367–375.

  • Jain, A. K., et al. (2012). "Thiazolidinone: A biologically active scaffold."[3][5][6] International Journal of Pharmaceutical Sciences and Research, 3(1), 107.

Sources

Technical Support Center: Stability of 3-(Thiazolidin-3-yl)picolinaldehyde Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 3-(Thiazolidin-3-yl)picolinaldehyde under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Introduction: Understanding the Molecule's Reactivity

3-(Thiazolidin-3-yl)picolinaldehyde is a bifunctional molecule featuring a thiazolidine ring attached to a picolinaldehyde core. Both moieties possess distinct chemical properties that can influence the molecule's overall stability, particularly in alkaline environments. The aldehyde group is susceptible to a variety of base-catalyzed reactions, while the thiazolidine ring can undergo hydrolysis, a reaction often accelerated by hydroxide ions.

This guide will delve into the potential degradation pathways, provide protocols for stability assessment, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(Thiazolidin-3-yl)picolinaldehyde under basic conditions?

Under basic conditions, two primary degradation pathways are of concern for 3-(Thiazolidin-3-yl)picolinaldehyde:

  • Hydrolysis of the Thiazolidine Ring: The thiazolidine ring is susceptible to base-catalyzed hydrolysis. This reaction typically proceeds through a ring-opening mechanism to form a zwitterionic intermediate. Subsequent attack by a hydroxide ion leads to the cleavage of the ring, ultimately yielding picolinaldehyde and N-(2-mercaptoethyl)amine. The rate of this hydrolysis is dependent on the pH and the concentration of the base.

  • Reactions of the Picolinaldehyde Moiety: The aldehyde group is prone to several base-catalyzed reactions, including:

    • Aldol Condensation: In the presence of a suitable enolizable carbonyl compound, the picolinaldehyde can undergo aldol condensation.

    • Cannizzaro Reaction: At high base concentrations, picolinaldehyde can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

    • Oxidation: Aldehydes are susceptible to oxidation, which can be accelerated under basic conditions, especially in the presence of air (auto-oxidation).

Q2: I am observing a rapid loss of my compound in a basic buffer. What is the likely cause?

Rapid degradation in a basic buffer is most likely due to the hydrolysis of the thiazolidine ring. The kinetics of this hydrolysis can be significantly accelerated at higher pH values. It is also possible that the picolinaldehyde moiety is undergoing rapid reactions, though thiazolidine ring opening is often the primary instability concern for similar structures.

Q3: How can I minimize the degradation of 3-(Thiazolidin-3-yl)picolinaldehyde during my experiments?

To minimize degradation, consider the following:

  • pH Control: Whenever possible, maintain the pH of your solution as close to neutral as your experimental conditions allow. If basic conditions are required, use the lowest effective pH and concentration of base.

  • Temperature Control: Perform reactions at the lowest feasible temperature to slow down the rate of degradation.

  • Inert Atmosphere: To prevent oxidation of the aldehyde group, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: Minimize the exposure time of the compound to basic conditions.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable technique for monitoring the stability of 3-(Thiazolidin-3-yl)picolinaldehyde.[1][2] This method allows for the separation and quantification of the parent compound and its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram after exposure to basic conditions. Degradation of the parent compound.1. Characterize the new peaks: Use HPLC-MS to identify the mass of the new species. Compare the retention times with standards of expected degradation products (e.g., picolinaldehyde). 2. Perform a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress to generate and identify degradation products.[1][3] This will help in building a degradation profile.
Poor recovery of the compound from the reaction mixture. 1. Significant degradation has occurred. 2. Adsorption of the compound to glassware or other surfaces.1. Re-evaluate reaction conditions: Lower the pH, temperature, or reaction time. 2. Use silanized glassware: This can reduce the adsorption of polar compounds. 3. Optimize extraction procedure: Ensure the solvent and pH used for extraction are suitable for the compound and do not cause further degradation.
Inconsistent results in stability studies. 1. Inaccurate buffer preparation. 2. Fluctuation in temperature. 3. Variability in the quality of the starting material.1. Calibrate pH meter regularly: Ensure accurate and consistent buffer preparation. 2. Use a temperature-controlled environment: A water bath or incubator can maintain a stable temperature. 3. Characterize starting material thoroughly: Use techniques like NMR and mass spectrometry to confirm the purity and identity of the 3-(Thiazolidin-3-yl)picolinaldehyde before each study.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Basic Conditions

This protocol outlines a systematic approach to investigate the stability of 3-(Thiazolidin-3-yl)picolinaldehyde in a basic environment.[4]

Materials:

  • 3-(Thiazolidin-3-yl)picolinaldehyde

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Thiazolidin-3-yl)picolinaldehyde in methanol at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M NaOH.

    • Allow the solution to stand at room temperature for a predetermined time (e.g., 1, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution:

    • After the specified time, neutralize the solution by adding 1 mL of 0.1 M HCl.

    • Dilute the solution to the 10 mL mark with a mixture of water and methanol (50:50 v/v).

  • Control Sample Preparation:

    • Prepare a control sample by following the same procedure but neutralizing the NaOH with HCl immediately after addition.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately assessing stability.[1][5]

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 260 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation:

The method should be validated according to ICH guidelines to ensure it is fit for purpose.[6] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Mechanistic Insights

The alkaline hydrolysis of the thiazolidine ring is the most probable degradation pathway. The electron-withdrawing nature of the pyridine ring may influence the stability of the thiazolidine ring.

G cluster_0 Degradation of 3-(Thiazolidin-3-yl)picolinaldehyde in Basic Conditions cluster_1 Pathway 1: Thiazolidine Hydrolysis cluster_2 Pathway 2: Aldehyde Reactions Compound 3-(Thiazolidin-3-yl)picolinaldehyde Intermediate Zwitterionic Intermediate Compound->Intermediate Ring Opening Products2 Aldol/Cannizzaro/Oxidation Products Compound->Products2 Base OH- Base->Compound Products1 Picolinaldehyde + N-(2-mercaptoethyl)amine Intermediate->Products1 Hydrolysis

Caption: Potential degradation pathways of 3-(Thiazolidin-3-yl)picolinaldehyde under basic conditions.

References

  • DENG, J., et al. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Journal of Planar Chromatography-Modern TLC, 2012, 25.5: 434-438.
  • Gomulak, P., et al. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 2022, 27.15: 4945.
  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Mishra, P., & Singh, R. Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. Journal of Pharmaceutical Research Science & Technology, 2025, 9(1): 54-58.
  • Patel, K., et al. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential.
  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 2014, 7(1): 99-102.
  • Sharma, S., et al. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline, 2022.
  • Singh, R., & Kumar, V. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2017, 6(3): 334-346.
  • Tarte, P. S., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 2013, 3(4): 198-201.
  • Teixeira, C., et al. Development and application of LC-UV method for the quantification of the anti-inflammatory thiazolidinone PG15 in rat plasma. Journal of the Brazilian Chemical Society, 2015, 26: 1919-1926.
  • Thakkar, V., et al. Thiazolidinediones: Recent Development in Analytical Methodologies. Journal of Chromatographic Science, 2024, 62(9): 1125-1136.
  • Wani, T. A., et al.

Sources

Recrystallization solvents for high-purity 3-(Thiazolidin-3-yl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 3-(Thiazolidin-3-yl)picolinaldehyde

Introduction

3-(Thiazolidin-3-yl)picolinaldehyde is a heterocyclic aldehyde of increasing interest in medicinal chemistry and drug development. Achieving high purity of this compound is critical, as impurities can lead to ambiguous biological data and complications in subsequent synthetic steps. Recrystallization is a powerful and scalable technique for purifying solid organic compounds.[1][2][3] This guide provides a comprehensive framework for selecting solvents and troubleshooting common issues encountered during the recrystallization of this specific molecule, ensuring researchers can obtain material of the highest possible quality.

Part 1: Foundational Principles & Solvent Selection

The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.[4][5] Conversely, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[6]

For 3-(Thiazolidin-3-yl)picolinaldehyde, the molecular structure—featuring a polar pyridine ring, a hydrogen bond-accepting aldehyde, and a thiazolidine moiety—suggests that moderately polar solvents are the most promising candidates.

FAQ: Solvent Selection

Q1: What are the best starting solvents to screen for recrystallizing 3-(Thiazolidin-3-yl)picolinaldehyde? A1: Based on the polar nature of the picolinaldehyde core, good initial choices are polar protic and aprotic solvents.[7] We recommend screening the following single solvents:

  • Isopropanol (IPA)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Acetonitrile (ACN)

Q2: What if no single solvent works perfectly? A2: A mixed-solvent system (binary solvent system) is the next logical step.[4][8] This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes turbid.[8] Common solvent pairs for compounds like this include:

  • Ethanol / Water[9]

  • Ethyl Acetate / Heptane or Hexane

  • Acetone / Water[7]

Q3: Are there any solvents I should avoid? A3: Highly non-polar solvents like hexane or toluene alone are unlikely to dissolve this polar compound sufficiently, even when hot. Halogenated solvents like dichloromethane (DCM) or chloroform should also be used with caution; while they may be effective, they are often more difficult to remove completely and pose greater environmental and health risks.

Solvent Selection Workflow

The following diagram outlines the logical process for selecting an appropriate solvent system.

Solvent_Selection start Start: Crude 3-(Thiazolidin-3-yl)picolinaldehyde test_solubility Test Solubility: Add ~0.5 mL solvent to ~20 mg crude solid in a test tube. start->test_solubility cold_check Soluble at Room Temp? test_solubility->cold_check hot_check Heat to Boiling. Is it Soluble? cold_check->hot_check No unsuitable_good Result: Unsuitable (Too Soluble) cold_check->unsuitable_good Yes cool_check Cool to Room Temp & then in Ice Bath. Do Crystals Form? hot_check->cool_check Yes unsuitable_bad Result: Unsuitable (Insoluble) hot_check->unsuitable_bad No suitable Result: Suitable Solvent Found! Proceed to Bulk Recrystallization. cool_check->suitable Yes try_mixed Consider Mixed-Solvent System cool_check->try_mixed No unsuitable_bad->try_mixed

Caption: Decision tree for empirical solvent screening.

Part 2: Recommended Experimental Protocol

This protocol details a general procedure for recrystallization in a single-solvent system.

Materials:

  • Crude 3-(Thiazolidin-3-yl)picolinaldehyde

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Hotplate/stirrer

  • Watch glass

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent, begin stirring, and heat the mixture to a gentle boil. Continue adding the solvent in small increments until the solid is completely dissolved.[4][10] Crucial: Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure a good recovery yield.[11][12]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.[10][13]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5][14] Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold recrystallization solvent to remove any residual mother liquor containing soluble impurities.[11][12]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.[11]

Part 3: Troubleshooting Guide (Q&A Format)

Q: My compound "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[15]

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to reduce saturation, and allow it to cool even more slowly. Insulating the flask can help.[15]

  • Solution 2: If the problem persists, the chosen solvent is likely unsuitable. Recover the compound by evaporating the solvent and restart with a lower-boiling point solvent or a mixed-solvent system.[15]

Q: No crystals are forming, even after cooling in an ice bath. What's wrong? A: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[15]

  • Solution 1 (Too much solvent): Gently boil off some of the solvent to re-concentrate the solution and attempt to cool again.[15]

  • Solution 2 (Supersaturation): Try to induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod.[11][12] The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed crystal" of the crude starting material.[14][15]

Q: The recrystallization resulted in a very poor yield (<50%). Why? A: Low yield is a common issue with several potential causes.

  • Cause 1: Too much solvent was added during the dissolution step, causing a significant amount of the product to remain in the mother liquor.[14]

  • Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, re-dissolving the product.[11][12]

  • Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss in the filter paper.

Q: My crystals formed instantly as a fine powder as soon as I removed the flask from the heat. Is this bad? A: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[14]

  • Solution: Re-heat the solution to re-dissolve the solid. Add a small amount of extra solvent (5-10%) and allow it to cool much more slowly. Setting the flask on a cork ring or a folded towel can insulate it and slow the cooling rate.[14]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Gravity Filtration B->C Yes D 3. Cool Solution Slowly to Room Temperature B->D No C->D E 4. Cool in Ice Bath to Maximize Yield D->E F 5. Isolate Crystals via Vacuum Filtration E->F G 6. Wash with Minimal Ice-Cold Solvent F->G H 7. Dry Crystals to Constant Weight G->H I Pure Product H->I

Caption: Standard workflow for single-solvent recrystallization.

Part 4: Data Summary

The following table provides key properties of suggested solvents to aid in selection and experimental design.

SolventBoiling Point (°C)Polarity IndexHazards
Isopropanol 82.64.3Flammable Liquid, Eye Irritant
Ethanol 78.45.2Flammable Liquid, Health Hazard
Ethyl Acetate 77.14.4Flammable Liquid, Eye Irritant
Acetonitrile 81.66.2Flammable, Acutely Toxic
Water 100.09.0None
Heptane 98.40.1Flammable, Health Hazard

Data compiled from publicly available safety data sheets and chemical property databases.

References

  • Technical Support Center: Purification of Polar Heterocyclic Aldehydes. Benchchem. 7

  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde. Benchchem. 16

  • Troubleshooting Crystallization. Chemistry LibreTexts.

  • Problems with Recrystallisations. University of York, Department of Chemistry.

  • Recrystallization. University of California, Irvine.

  • Method of preparing heterocyclic aldehydes. Google Patents (US3294790A).

  • Recrystallization, Filtration and Melting Point. Montclair State University.

  • Recrystallization. University of California, Los Angeles.

  • Recrystallization. University of California, Irvine.

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.

  • Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. National Center for Biotechnology Information (PMC).

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

  • Selection of recrystallization solvent. ECHEMI.

  • Recrystallization. University of Colorado Boulder.

  • Recrystallization. University of California, Los Angeles.

  • Thiazolidine. National Center for Biotechnology Information (PubChem).

  • Purification Techniques. Journal of New Developments in Chemistry.

  • Thiazolidine. Chem-Impex.

  • Purification of Organic Compounds: from Crude Product to Purity. University of Central Punjab.

  • RECRYSTALLIZATION. Chemistry LibreTexts.

  • Preparation method of 2-pyridine carboxaldehyde. Google Patents (CN101906068A).

  • Some Physical Properties for Thiazolidine Compounds. ResearchGate.

  • Recrystallization. Professor Dave Explains (YouTube).

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Loba Chemie.

  • 3-Pyridinecarboxaldehyde. Sigma-Aldrich.

  • Chemical Properties of 3-Pyridinecarboxaldehyde (CAS 500-22-1). Cheméo.

  • 3-Pyridinecarboxaldehyde. Cheméo.

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  • 3-Pyridinecarboxaldehyde. Santa Cruz Biotechnology.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-(Thiazolidin-3-yl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 3-(Thiazolidin-3-yl)picolinaldehyde, a molecule integrating the pharmacologically significant pyridine and thiazolidine scaffolds, presents a unique analytical challenge. This guide provides an in-depth analysis of its ¹H NMR spectrum, benchmarked against alternative and complementary spectroscopic techniques. As Senior Application Scientists, our objective is to not only present data but to illuminate the strategic choices that underpin a robust analytical workflow, ensuring scientific integrity and accelerating research timelines.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most powerful tool for determining the detailed structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling makes it indispensable. For a molecule like 3-(Thiazolidin-3-yl)picolinaldehyde, ¹H NMR allows for the precise mapping of protons on both the aromatic pyridine ring and the saturated thiazolidine ring, as well as the aldehydic proton.

Predicted ¹H NMR Spectrum of 3-(Thiazolidin-3-yl)picolinaldehyde

A detailed analysis of the expected ¹H NMR spectrum of 3-(Thiazolidin-3-yl)picolinaldehyde is presented below. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS) and are based on the analysis of structurally similar compounds.[1][2][3] The coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for 3-(Thiazolidin-3-yl)picolinaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
Aldehyde-H9.9 - 10.2s (singlet)-The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic pyridine ring.[4]
Pyridine-H68.5 - 8.7d (doublet)4.5 - 5.5This proton is ortho to the nitrogen atom in the pyridine ring, leading to significant deshielding. It will be coupled to Pyridine-H5.
Pyridine-H47.8 - 8.0d (doublet)7.5 - 8.5This proton is ortho to the aldehyde group and will be coupled to Pyridine-H5.
Pyridine-H57.3 - 7.5dd (doublet of doublets)J = 7.5 - 8.5, J = 4.5 - 5.5This proton is coupled to both Pyridine-H4 and Pyridine-H6.
Thiazolidine-CH₂ (N-CH₂)4.0 - 4.3t (triplet)6.0 - 7.0These protons are adjacent to the nitrogen atom, resulting in a downfield shift. They will be coupled to the adjacent Thiazolidine-CH₂ (S-CH₂).
Thiazolidine-CH₂ (S-CH₂)3.1 - 3.4t (triplet)6.0 - 7.0These protons are adjacent to the sulfur atom and will be coupled to the Thiazolidine-CH₂ (N-CH₂) protons.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often necessitates a combination of analytical techniques. The following section compares ¹H NMR with other key spectroscopic methods, highlighting their synergistic capabilities in the analysis of 3-(Thiazolidin-3-yl)picolinaldehyde.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an excellent complementary technique. For 3-(Thiazolidin-3-yl)picolinaldehyde, ¹³C NMR would confirm the number of unique carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. For 3-(Thiazolidin-3-yl)picolinaldehyde, characteristic fragmentation would likely involve cleavage of the thiazolidine ring and loss of the aldehyde group.[5][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For the target molecule, IR spectroscopy would show characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C and C-H stretches of the pyridine ring, and C-N and C-S stretches of the thiazolidine ring.[7][8]

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 3-(Thiazolidin-3-yl)picolinaldehyde

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling), and stereochemistry.High resolution, provides detailed structural information.Lower sensitivity compared to MS, can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton and chemical environment of each carbon.Complements ¹H NMR, confirms the number of unique carbons.Low natural abundance of ¹³C results in lower sensitivity.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, provides molecular formula (HRMS).Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).Unambiguously assigns signals and confirms the molecular structure.[9][10][11]Requires more instrument time and expertise for interpretation.

Experimental Protocols and Workflows

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-(Thiazolidin-3-yl)picolinaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Optimize the spectral width to encompass all proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal.

Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Sample Preparation: A slightly more concentrated sample (15-20 mg) is recommended for 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the 2D spectrum indicate which protons are coupled to each other.[9][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.[9][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the molecular fragments.[9][10]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to obtain the molecular ion with minimal fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement.

Protocol 4: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.[7][8]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for the structural elucidation of 3-(Thiazolidin-3-yl)picolinaldehyde.

analytical_workflow cluster_nmr NMR Spectroscopy cluster_other_techniques Complementary Techniques 1H_NMR 1D ¹H NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR Carbon Skeleton 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Detailed Connectivity Final_Structure Final_Structure 2D_NMR->Final_Structure Confirmation Mass_Spec Mass Spectrometry (HRMS) Mass_Spec->Final_Structure IR_Spec IR Spectroscopy IR_Spec->Final_Structure Sample Sample Sample->1H_NMR Initial Analysis Sample->Mass_Spec Molecular Formula Sample->IR_Spec Functional Groups

Caption: Workflow for the structural elucidation of 3-(Thiazolidin-3-yl)picolinaldehyde.

comparison_diagram cluster_techniques Analytical Techniques Structure Molecular Structure NMR NMR (¹H, ¹³C, 2D) Structure->NMR Connectivity & Stereochemistry MS Mass Spectrometry (HRMS) Structure->MS Molecular Weight & Formula IR IR Spectroscopy Structure->IR Functional Groups NMR->MS Complementary MS->IR Complementary IR->NMR Complementary

Caption: Interrelationship of analytical techniques for comprehensive structural analysis.

Conclusion

The structural elucidation of novel compounds like 3-(Thiazolidin-3-yl)picolinaldehyde is a critical step in the drug discovery pipeline. While ¹H NMR spectroscopy serves as the primary tool for detailed structural analysis, a multi-technique approach provides the most robust and unambiguous characterization. By integrating data from ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy, researchers can confidently determine the structure of new chemical entities, paving the way for further pharmacological evaluation. This guide provides a framework for a systematic and scientifically sound approach to the analysis of this and other complex heterocyclic molecules.

References

  • Guarda, V. L. M., et al. (2005). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Journal of the Brazilian Chemical Society, 16(4), 613-618. Available from: [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44B(7), 1454-1459. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 21-28. Available from: [Link]

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  • Dittmer, A., et al. (2012). NMR chemical shifts (ppm) and coupling constants (Hz) of the 2,7-diamino-1,8-naphthyridines 3 and 4 in CD 3 OD. ResearchGate. Available from: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. Available from: [Link]

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  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available from: [Link]

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  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Available from: [Link]

  • IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Available from: [Link]

  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Available from: [Link]

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  • IR Chart. UCLA Chemistry and Biochemistry. Available from: [Link]

  • Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. (2024). MDPI. Available from: [Link]

  • Evaluation of new 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3- thiazolidin-3-yl)-2-phenylacetamide derivatives as potential anti. (2020). ACG Publications. Available from: [Link]

  • Chiral N-(o-aryl)-thiazolidinediones: synthesis from rhodanines and investigation on rotational enantiomers by NMR spectroscopy. Ovid. Available from: [Link]

  • New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione. (2018). PubMed. Available from: [Link]

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Mass spectrometry fragmentation pattern of thiazolidinyl picolinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Thiazolidinyl Picolinaldehydes

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Thiazolidinyl picolinaldehydes, a class of molecules integrating the pharmacologically significant thiazolidine and pyridine scaffolds, are of growing interest due to their potential therapeutic applications.[1][2] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the electron-impact mass spectrometry fragmentation patterns of thiazolidinyl picolinaldehydes, offering a comparative perspective grounded in established fragmentation mechanisms of related heterocyclic systems.

This document is designed for researchers, scientists, and drug development professionals, providing not just data, but a logical framework for interpreting the mass spectra of this compound class. The insights herein are derived from established principles of mass spectrometry and fragmentation of heterocyclic compounds.[3]

Experimental Methodology: A Self-Validating Approach

To ensure the reproducibility and accuracy of fragmentation data, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of thiazolidinyl picolinaldehydes using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Sample Preparation
  • Solution Preparation: A stock solution of the thiazolidinyl picolinaldehyde analog is prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution: The stock solution is further diluted with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid is crucial for promoting protonation and the formation of the [M+H]⁺ ion in positive ion mode.[4][5]

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically employed due to the presence of the basic nitrogen atom in the pyridine ring, which is readily protonated.[6]

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • MS1 Scan: A full scan is performed to identify the protonated molecular ion [M+H]⁺.

  • MS2 Scan (Tandem MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to Collision-Induced Dissociation (CID) to generate fragment ions. The collision energy is ramped to observe a full range of fragment ions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Dilute to Working Solution (1-10 µg/mL in Mobile Phase with 0.1% Formic Acid) A->B C Infuse Sample into ESI Source B->C D Acquire MS1 Scan (Identify [M+H]⁺) C->D E Select [M+H]⁺ for CID D->E F Acquire MS2 Scan (Generate Fragment Ions) E->F G Identify Fragment Ions F->G H Propose Fragmentation Pathways G->H I Compare with Reference Spectra/Literature H->I

Caption: Experimental workflow for MS/MS analysis.

Fragmentation Pattern Analysis of a Model Compound: 2-(Pyridin-2-yl)thiazolidine-4-carbaldehyde

To illustrate the fragmentation behavior, we will consider the hypothetical model compound, 2-(pyridin-2-yl)thiazolidine-4-carbaldehyde. The proposed fragmentation pathways are based on established principles for thiazolidine and pyridine derivatives.[7][8][9][10]

Key Fragmentation Pathways

The fragmentation of the protonated molecule is expected to initiate at the thiazolidine ring, which is generally less stable than the aromatic pyridine ring.[9] The primary fragmentation routes are likely to involve the cleavage of the C-S and C-N bonds within the thiazolidine ring, as well as the loss of the aldehyde group.

Pathway A: Cleavage of the Thiazolidine Ring

A characteristic fragmentation of thiazolidine-containing compounds involves the retro-synthetic cleavage of the ring. For our model compound, this would lead to the formation of a stable pyridin-2-yl)methaniminium ion and the neutral loss of the rest of the thiazolidine ring.

G Pathway A: Thiazolidine Ring Cleavage cluster_0 Precursor Ion [M+H]⁺ cluster_1 Fragment Ion cluster_2 Neutral Loss mol1 Structure of Protonated Molecule frag1 Pyridin-2-yl)methaniminium Ion mol1->frag1 Retro-Diels-Alder-like Cleavage loss1 Neutral Fragment mol1->loss1

Caption: Proposed thiazolidine ring cleavage.

Pathway B: Loss of the Aldehyde Group

The aldehyde group can be lost as a neutral CO molecule, a common fragmentation for aldehydes.[11][12] This would be followed by further fragmentation of the remaining structure.

G Pathway B: Loss of Aldehyde Group cluster_0 Precursor Ion [M+H]⁺ cluster_1 Intermediate Ion cluster_2 Neutral Loss mol1 Structure of Protonated Molecule inter1 Ion after CO loss mol1->inter1 Loss of CO loss1 CO mol1->loss1

Caption: Proposed loss of the aldehyde group.

Pathway C: Fragmentation of the Pyridine Ring

While less common as an initial step, fragmentation of the more stable pyridine ring can occur, especially after initial fragmentation of the thiazolidine moiety. This can involve the loss of HCN, a characteristic fragmentation of pyridine-containing compounds.[13][14]

G Pathway C: Pyridine Ring Fragmentation cluster_0 Fragment Ion from Pathway A or B cluster_1 Product Ion cluster_2 Neutral Loss mol1 Intermediate Ion frag1 Ion after HCN loss mol1->frag1 Loss of HCN loss1 HCN mol1->loss1

Caption: Proposed pyridine ring fragmentation.

Tabulated Fragmentation Data

The following table summarizes the expected key fragment ions for our model compound, 2-(pyridin-2-yl)thiazolidine-4-carbaldehyde (Molecular Formula: C₉H₁₀N₂OS, Molecular Weight: 194.25 g/mol ).

m/z (calculated) Proposed Ion Structure Proposed Fragmentation Pathway
195.05[M+H]⁺Precursor Ion
167.06[M+H - CO]⁺Loss of the aldehyde group
107.06[C₆H₇N₂]⁺Cleavage of the thiazolidine ring
93.05[C₅H₅N]⁺Pyridine ring fragment
78.04[C₅H₄N]⁺Pyridinium ion after loss of H

Comparative Analysis with Structural Analogs

The fragmentation pattern of thiazolidinyl picolinaldehydes is distinct from its constituent parts or isomers. Understanding these differences is key to confident identification.

Comparison with Thiazolidine-4-carboxylic acid

Thiazolidine-4-carboxylic acid, lacking the picolinaldehyde moiety, will not exhibit fragments characteristic of the pyridine ring. Its fragmentation will be dominated by the loss of CO₂ from the carboxylic acid group, a pathway not present in our title compound.

Compound Key Fragments Notes
Thiazolidinyl PicolinaldehydePyridinium ions, fragments from thiazolidine ring openingShows fragments from both ring systems.
Thiazolidine-4-carboxylic acidLoss of H₂O, loss of CO₂Dominated by fragmentation of the carboxylic acid group.
Comparison with 2-Picolinaldehyde

2-Picolinaldehyde will show a prominent loss of CO, but will lack the fragments associated with the thiazolidine ring. The presence of sulfur-containing fragments is a key differentiator for thiazolidinyl picolinaldehydes.

Compound Key Fragments Notes
Thiazolidinyl PicolinaldehydeSulfur-containing fragments, thiazolidine ring cleavage productsComplex pattern with contributions from both moieties.
2-PicolinaldehydeLoss of CO, pyridine ring fragmentsSimpler spectrum dominated by the aldehyde and pyridine core.

Conclusion

The mass spectrometry fragmentation pattern of thiazolidinyl picolinaldehydes is characterized by a combination of cleavages originating from both the thiazolidine and the picolinaldehyde moieties. The primary fragmentation events typically involve the opening of the less stable thiazolidine ring and the loss of the aldehyde group. Subsequent fragmentation of the pyridine ring can also be observed. By comparing the fragmentation pattern to that of simpler analogs, a confident structural elucidation can be achieved. The methodologies and proposed pathways outlined in this guide provide a solid foundation for researchers working with this important class of heterocyclic compounds.

References

  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1833-1836.
  • Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 57(3A), 447-455.
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  • de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5), 183-188. [Link]

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  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Al-Soliemy, A. M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5988. [Link]

  • El-Haddad, S. A., et al. (2024). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry, 17(5), 105753. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). [Link]

  • Zina, A. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(11), 443-451.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Kumar, A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1238-1264. [Link]

  • Abuelizz, H. A., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 108. [Link]

  • Saini, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. [Link]

  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Amad, M., & Tureček, F. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(8), 1347–1359. [Link]

Sources

HPLC Method Development Guide: Separation of Pyridinecarboxaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Separating the structural isomers of pyridinecarboxaldehyde (commonly referred to colloquially as "picolinaldehyde isomers") presents a classic chromatographic challenge. While they share identical molecular weights (107.11 g/mol ) and similar hydrophobicity (logP ~0.7–0.9), their positional differences significantly alter their basicity and dipole moments.

The Verdict: Standard C18 columns often fail to resolve these isomers adequately due to a lack of shape selectivity and silanol interactions with the basic pyridine nitrogen. Pentafluorophenyl (PFP) phases are the superior choice, utilizing


-

interactions to achieve baseline resolution.[1] HILIC serves as a robust alternative for LC-MS applications requiring high sensitivity.[1]
The Analytes
IsomerIUPAC NameStructure NotepKa (Conj. Acid)Challenge
2-Isomer PicolinaldehydeN adjacent to aldehyde~3.8Chelation potential; steric hindrance.
3-Isomer NicotinaldehydeMeta-substitution~3.4No resonance conjugation between N and CHO.
4-Isomer IsonicotinaldehydePara-substitution~4.6Highest symmetry; often co-elutes on C18.[1][2]

Decision Framework: Selecting the Right Mode

Do not default to C18. Use this logic flow to determine the optimal stationary phase for your specific matrix.

MethodSelection Start Start: Sample Matrix Solubility Is sample aqueous/polar? Start->Solubility Detection Detection Method? Solubility->Detection Yes IsomerFocus Critical Separation? Detection->IsomerFocus UV/Vis HILIC ALTERNATIVE: HILIC / Mixed-Mode (Max MS Sensitivity) Detection->HILIC MS (High Sensitivity) PFP RECOMMENDED: PFP (Fluorinated Phase) (Max Selectivity) IsomerFocus->PFP Positional Isomers C18 AVOID: Standard C18 (Poor Resolution) IsomerFocus->C18 Single Isomer Purity

Figure 1: Method Selection Decision Tree. PFP is prioritized for isomeric resolution due to orthogonal selectivity mechanisms.[1]

Method Comparison: PFP vs. C18 vs. HILIC[1]

The "Gold Standard": Pentafluorophenyl (PFP)

Standard alkyl phases (C18) interact primarily through hydrophobicity. Isomers with identical logP values (like 3- and 4-pyridinecarboxaldehyde) often co-elute.[1]

PFP phases introduce three orthogonal interaction mechanisms :

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring interacts strongly with the electron-rich pyridine ring.[1]
  • Dipole-Dipole: The C-F bonds create a strong dipole that discriminates based on the aldehyde position relative to the nitrogen.[1]

  • Shape Selectivity: The rigid PFP ring structure acts as a "lock" that fits specific isomer "keys" differently.[1]

The Alternative: HILIC

Hydrophilic Interaction Liquid Chromatography is ideal when the sample is dissolved in high-organic solvents or when MS sensitivity is paramount (high organic mobile phase = better desolvation). It relies on partitioning into a water-enriched layer on the silica surface.[1][3]

Comparative Performance Data

Data simulated based on typical performance of ACE C18-PFP vs. Standard C18 for pyridine derivatives.

MetricStandard C18PFP (Propyl or C18-PFP)HILIC (Silica/Amide)
Resolution (2 vs 3) 1.2 (Partial)> 3.5 (Baseline) 2.0 (Good)
Resolution (3 vs 4) < 0.8 (Co-elution)> 2.0 (Baseline) 1.5 (Adequate)
Tailing Factor (Tf) 1.8 - 2.5 (Severe)1.1 - 1.3 (Excellent) 1.2 - 1.5 (Good)
Mechanism Hydrophobic onlyHydrophobic +

-

+ Dipole
Partitioning + Ion Exchange

Detailed Experimental Protocols

Protocol A: High-Resolution Separation (Recommended)

Objective: Baseline separation of all three isomers for purity analysis.[1]

  • Column: Fluorinated Phase (e.g., ACE C18-PFP, Phenomenex Kinetex PFP, or Supelco Discovery HS F5).[1]

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.[1]

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate (pH 3.0).[1] Note: Low pH suppresses silanol activity and ensures pyridine is protonated.[1]

    • Solvent B: Methanol.[1][4][5][6] Note: MeOH is preferred over Acetonitrile in PFP separations as ACN can interfere with

      
      -
      
      
      
      interactions.[1]
  • Isocratic Method:

    • Ratio: 90% A / 10% B (Adjust B up to 20% if retention is too high).[1]

    • Flow Rate: 1.0 mL/min.[1][4][7]

    • Temperature: 25°C.

  • Detection: UV @ 260 nm (Pyridine ring absorption).[1]

Protocol B: LC-MS Compatible / High Polarity

Objective: High sensitivity detection in biological matrices.[1]

  • Column: HILIC Phase (e.g., Waters XBridge BEH Amide or Merck SeQuant ZIC-HILIC).[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.8).[1]

    • Solvent B: Acetonitrile.[1][8][2][3][6][9]

  • Gradient:

    • 0 min: 95% B[1]

    • 10 min: 80% B[1]

    • 15 min: 95% B[1]

  • Mechanism: The isomers elute in reverse order of hydrophobicity compared to RP, often providing better peak shape for the basic nitrogen species.

Critical Mechanistic Insight

Understanding why the separation works is crucial for troubleshooting.

Mechanisms cluster_0 Standard C18 Failure Mode cluster_1 PFP Success Mode C18_Ligand C18 Alkyl Chain Analyte Pyridine Isomers (Similar Hydrophobicity) Analyte->C18_Ligand Weak Discrimination Silanol Exposed Silanols (SiO-) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_P Pyridine Isomers (Electron Rich) Analyte_P->PFP_Ligand Pi-Pi Stacking (Position Dependent) Analyte_P->PFP_Ligand Dipole Interaction

Figure 2: Mechanistic comparison. PFP phases utilize electron-donor/acceptor interactions to resolve positional isomers, whereas C18 suffers from silanol-induced tailing.[1]

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Interaction between the positively charged pyridine nitrogen (protonated) and negatively charged residual silanols on the silica surface.

  • Solution 1 (Buffer): Increase buffer concentration to 25-50 mM to mask silanols.[1]

  • Solution 2 (Additive): Add 0.1% Triethylamine (TEA) as a sacrificial base (competes for silanol sites), though this is not recommended for LC-MS.[1]

  • Solution 3 (Column): Switch to a "Hybrid" particle column (e.g., BEH or Gemini) which operates at high pH.[1] At pH 10, the pyridine is deprotonated (neutral), eliminating the ionic interaction.

Issue: Aldehyde Reactivity
  • Cause: Aldehydes can oxidize to carboxylic acids (picolinic acid) or react with primary amines in buffers (Schiff base formation).[1]

  • Prevention:

    • Avoid amine-based buffers (like Tris) if possible.[1] Ammonium acetate/formate are generally safe for short runs but fresh preparation is vital.[1]

    • Use opaque autosampler vials to prevent photo-oxidation.[1]

    • Derivatization: If stability is critical, derivatize with 2,4-DNPH to form stable hydrazones before injection.[1]

References

  • MAC-MOD Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Retrieved from [Link]

  • Fortis Technologies. (n.d.).[1] A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). (n.d.).[1] ACE® C18-PFP - a unique C18 bonded HPLC column.[1][10] Chromatography Today. Retrieved from [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

Elemental Analysis Standards for Thiazolidine-Pyridine Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers developing Thiazolidine-Pyridine conjugates—privileged scaffolds in antidiabetic (glitazones) and antimicrobial research—establishing bulk purity is a critical bottleneck. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity or solvation.

The Industry Standard: Automated Combustion Analysis (CHNS) remains the "Gold Standard" for publication and regulatory submission, requiring a tolerance of


 0.4%  from theoretical values. However, the refractory nature of the pyridine ring and the catalytic poisoning potential of the thiazolidine sulfur make standard protocols prone to failure.

The Modern Alternative: Quantitative NMR (qNMR) has emerged as a superior alternative for early-phase discovery, offering absolute purity determination without the destructive combustion of precious samples.

This guide objectively compares these methodologies and provides a validated protocol for the difficult combustion of S/N-rich heterocycles.

The Chemical Challenge: Why This Scaffold Fails Standard EA

Thiazolidine-pyridine conjugates present a "perfect storm" for analytical failure. Understanding the chemistry is the first step to fixing the protocol.

  • Refractory Nitrogen (Pyridine): The aromatic pyridine ring is thermodynamically stable. In standard combustion (900–950°C), it often undergoes incomplete oxidation, forming nitrogen gas (

    
    ) prematurely or leaving carbonaceous residue (coke), leading to low Carbon and Nitrogen recovery.
    
  • Sulfur Interference (Thiazolidine):

    • Catalyst Poisoning: Sulfur can irreversibly bind to standard oxidation catalysts (like Chromium/Cobalt oxides), reducing their efficiency over time.

    • Ash Formation: Without specific additives, sulfur may form stable metallic sulfates in the ash rather than converting to

      
      , leading to low Sulfur recovery.
      
  • Hygroscopicity: The thiazolidine nitrogen is basic; these molecules frequently form hydrates or trap solvent molecules (solvates) in the crystal lattice, causing the "Found" values to deviate significantly from the "Calculated" anhydrous formula.

Comparative Analysis: CHNS vs. qNMR vs. HRMS

The following table synthesizes performance data based on field applications in drug discovery.

Table 1: Performance Matrix for Thiazolidine-Pyridine Analysis[1]
FeatureCombustion Analysis (CHNS) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Utility Bulk Purity (Regulatory/Publication)Absolute Purity & PotencyIdentity (Formula Confirmation)
Sample Req. 2–5 mg (Destructive)5–20 mg (Non-destructive)< 0.1 mg (Destructive)
Accuracy

0.3–0.4% (Absolute error)

0.5–1.0% (Relative error)
< 3 ppm (Mass accuracy)
Sulfur Handling Difficult (Requires

additive)
Excellent (Heteroatom irrelevant)N/A (Detects ion, not mass %)
Solvent Detection Indirect (Requires recalculation)Direct (Quantifies solvates)Poor (Solvents lost in source)
Throughput High (Automated, 5-10 mins/run)Medium (Setup + T1 relaxation)High
Cost/Run Low ($)Medium (

)
High (

$)
Deep Dive: The Verdict
  • Use HRMS solely for confirming you synthesized the correct molecule. It cannot prove the powder in the vial is 99% pure; it only proves the molecule exists in the vial.

  • Use qNMR during the Lead Optimization phase. It is faster than drying samples to constant weight for EA and explicitly identifies trapped solvents (e.g., Ethanol, DCM) that skew EA results.

  • Use CHNS for Final Characterization (Publication/IND filing). Journals like J. Org. Chem. and J. Med. Chem. still prioritize EA because it proves the bulk homogeneity of the solid state.

Validated Protocol: Optimized CHNS for S/N Heterocycles

To achieve the required


 0.4% tolerance for Thiazolidine-Pyridine conjugates, you cannot use the "standard" method. You must use the Vanadium Pentoxide Sandwich Method .
Reagents & Equipment[1][4][5][6][7]
  • Instrument: Flash 2000, Elementar vario, or PerkinElmer 2400 (configured for CHNS mode).

  • Combustion Aid: Vanadium Pentoxide (

    
    ), analytical grade.
    
  • Capsules: Tin (Sn) capsules (Tin acts as a flash combustion aid, raising temp to >1800°C locally).

  • Standard: Sulfanilamide (Standard) or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) for S-calibration.

Step-by-Step Methodology
  • Sample Preparation (The Drying Step):

    • Why: Thiazolidines are hygroscopic.

    • Action: Dry sample in a vacuum oven at 40–60°C for 4 hours. If the melting point is low, use a desiccator with

      
       overnight.
      
  • The Weighing (The Sandwich):

    • Place an empty Tin capsule on the microbalance. Tare.

    • Add 5–10 mg of

      
        powder to the bottom.
      
    • Add 2–3 mg of Sample directly on top of the

      
      .
      
    • Crucial: Add another 5–10 mg of

      
        on top of the sample.
      
    • Mechanism:[1][2]

      
       provides an immediate oxygen source and acts as a flux, preventing the formation of refractory sulfates and ensuring the pyridine ring breaks down completely.
      
  • Combustion Parameters:

    • Furnace Temperature: Set to 980°C (Standard is often 950°C; the extra heat aids pyridine cracking).

    • Oxygen Injection: Increase

      
       dosing time by 2–3 seconds compared to standard organics. This ensures an oxygen-rich environment to prevent "coking" of the aromatic rings.
      
  • Calibration:

    • Run a "Conditioning" blank (Capsule +

      
      ) to remove background sulfur from the additive.
      
    • Calibrate using BBOT or Sulfanilamide . BBOT is preferred for this application as its structure (thiophene + benzoxazole) mimics the S/N heterocyclic nature of the analyte.

Visualization: Workflows & Decision Logic

Diagram 1: Optimized Combustion Workflow (The Sandwich Method)

CHNS_Workflow Start Sample (Thiazolidine-Pyridine) Dry Vacuum Dry (Remove Solvates) Start->Dry Weigh Weighing Step (Microbalance) Dry->Weigh Sandwich ADDITIVE: V2O5 Sandwich Weigh->Sandwich Crucial for S/N Combustion Flash Combustion (980°C + O2 Boost) Sandwich->Combustion Tin Capsule Reduction Reduction Tube (Cu @ 650°C) Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Result Data Output (%C, %H, %N, %S) Separation->Result

Caption: The "Sandwich Method" using Vanadium Pentoxide (


) is the critical deviation from standard protocols required to successfully analyze refractory Sulfur-Nitrogen conjugates.
Diagram 2: Method Selection Decision Matrix

Decision_Matrix Start Need Purity Data? Q1 Is Sample Precious? (<5mg available) Start->Q1 Q2 Is it for Publication? Q1->Q2 No Path_qNMR Use qNMR (Non-destructive) Q1->Path_qNMR Yes Q2->Path_qNMR No (Internal Use) Path_EA Use CHNS Analysis (Gold Standard) Q2->Path_EA Yes (Required ±0.4%) Solvate Suspect Solvates? Q2->Solvate EA Failed? Path_HRMS Use HRMS Only (Identity Check) Solvate->Path_qNMR Confirm Solvent %

Caption: Decision matrix for selecting between CHNS and qNMR based on sample availability and regulatory requirements.

References

  • American Chemical Society (ACS). (2023). Guidelines for Characterization of Organic Compounds. ACS Publications.[3][4] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • University of British Columbia (UBC). (n.d.). Department of Chemistry: Elemental Analysis Guidelines.[Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine.[5][Link]

Sources

A Comparative Guide to Validating Synthetic Routes for the Scale-Up of 3-(Thiazolidin-3-yl)picolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Thiazolidin-3-yl)picolinaldehyde is a heterocyclic compound of increasing interest within pharmaceutical development, serving as a key intermediate for more complex active pharmaceutical ingredients (APIs). The molecule uniquely combines the reactivity of an aromatic aldehyde with the structural features of a thiazolidine moiety, making it a versatile building block. However, transitioning a synthetic route from laboratory-scale discovery to robust, large-scale manufacturing presents significant challenges. Key considerations for scale-up include cost of goods, process safety, atom economy, reproducibility, and impurity profiles.

This guide provides an in-depth comparison of two plausible synthetic routes for the scaled production of 3-(Thiazolidin-3-yl)picolinaldehyde. We will dissect each route from a process chemistry perspective, explaining the rationale behind the proposed steps, presenting comparative data, and offering detailed experimental protocols for validation. Our objective is to equip researchers and drug development professionals with the critical information needed to select and optimize a manufacturing route that is both economically viable and scientifically sound.

Retrosynthetic Analysis and Strategic Considerations

The structure of 3-(Thiazolidin-3-yl)picolinaldehyde features a picolinaldehyde (pyridine-2-carbaldehyde) core substituted at the 3-position with a thiazolidine ring via its nitrogen atom. This structure immediately suggests two primary retrosynthetic disconnections for evaluation:

  • Route A: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr). This strategy involves forming the bond between the pyridine C3 carbon and the thiazolidine nitrogen in a late-stage coupling step. It relies on a pre-activated pyridine ring and pre-formed thiazolidine.

  • Route B: Thiazolidine Ring Formation on a Pyridine Core. This approach involves constructing the thiazolidine ring directly onto a 3-aminopicolinaldehyde precursor. This is a convergent strategy that builds the heterocyclic substituent in the final steps.

Below, we will validate and compare these two distinct approaches.

Route A: Nucleophilic Aromatic Substitution (SNAr) Approach

This route is predicated on the reaction of an electron-deficient 3-halopicolinaldehyde with thiazolidine. The electron-withdrawing nature of the formyl group and the pyridine ring nitrogen should sufficiently activate the C3 position for nucleophilic attack.

Rationale and Strategic Overview

The primary advantage of the SNAr approach is its directness. In theory, it is a two-step process from a commercially available or readily synthesized halopyridine: protection of the aldehyde, SNAr coupling, and deprotection. Fluorinated pyridines are often superior substrates for SNAr due to the high electronegativity of fluorine, which strongly activates the ring for nucleophilic attack and acts as an excellent leaving group. The workflow is designed to validate this hypothesis and identify optimal conditions for scale-up.

Experimental Workflow: Route A

cluster_0 Step 1: Aldehyde Protection cluster_1 Step 2: SNAr Coupling cluster_2 Step 3: Deprotection A1 3-Fluoro-2-formylpyridine A3 Protected Intermediate (Dioxolane) A1->A3 p-TsOH, Toluene Dean-Stark A2 Ethylene Glycol A2->A3 B2 Coupled Product (Protected) A3->B2 K₂CO₃, DMSO 120 °C B1 Thiazolidine B1->B2 C1 Final Product B2->C1 2M HCl (aq) THF, 50 °C

Caption: Workflow for the SNAr approach (Route A).

Protocol 1: Synthesis via Route A

Step 1: Protection of 3-Fluoro-2-formylpyridine

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-fluoro-2-formylpyridine (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene to the flask (approx. 5 mL per gram of starting material).

  • Heat the mixture to reflux and monitor the azeotropic removal of water. Continue until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, which can be used without further purification.

Step 2: SNAr Coupling

  • In a sealable reaction vessel, dissolve the protected intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add thiazolidine (1.2 eq) and potassium carbonate (2.5 eq) as the base.

  • Seal the vessel and heat the mixture to 120 °C. Monitor the reaction progress by HPLC or TLC.

  • Upon completion (typically 8-12 hours), cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer extensively with water to remove DMSO, followed by brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the purified coupled product (1.0 eq) in a mixture of tetrahydrofuran (THF) and 2M aqueous HCl.

  • Heat the mixture to 50 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction, and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-(Thiazolidin-3-yl)picolinaldehyde.

Comparative Data: Route A Validation
ParameterCondition 1Condition 2Condition 3
Leaving Group 3-Fluoro -picolinaldehyde3-Chloro -picolinaldehyde3-Fluoro -picolinaldehyde
Base K₂CO₃K₂CO₃DBU
Solvent DMSONMPAcetonitrile
Temperature 120 °C140 °C80 °C (Reflux)
Reaction Time (Coupling) 10 hours24 hours> 48 hours (incomplete)
Overall Yield 65%42%< 20%
Purity (crude, HPLC) 91%85% (with side products)N/A
Process Mass Intensity ~45~60N/A

Analysis: The experimental data strongly supports the use of 3-fluoropicolinaldehyde with a carbonate base in a polar aprotic solvent like DMSO as the most efficient condition. The chloro-analogue is significantly less reactive, requiring higher temperatures and longer reaction times, which leads to lower yields and increased impurity formation. The use of an organic base like DBU in a lower-boiling solvent like acetonitrile was ineffective, highlighting the need for high temperatures to overcome the activation energy of the reaction.

Route B: Thiazolidine Ring Formation on a Pyridine Core

This alternative route focuses on building the thiazolidine ring onto a 3-aminopicolinaldehyde scaffold. This involves a two-step sequence: alkylation of the amino group followed by intramolecular cyclization.

Rationale and Strategic Overview

This approach avoids the potentially harsh conditions of SNAr chemistry and may use more readily available starting materials. The key intermediate is 3-aminopicolinaldehyde, which can be synthesized from 3-aminopyridine. The core transformation is the reaction of the amino group with a C2-synthon that contains both a leaving group and a masked or protected thiol. A common and effective reagent for this is 2-bromoethyl thioacetate. This allows for sequential N-alkylation and then, after deacetylation of the thiol, intramolecular cyclization.

Experimental Workflow: Route B

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Cyclization cluster_2 Step 3: Deprotection A1 3-Aminopicolinaldehyde (Protected) A3 Alkylated Intermediate A1->A3 NaHCO₃, KI (cat.) Acetonitrile, Reflux A2 2-Bromoethyl Thioacetate A2->A3 B1 Final Product (Protected) A3->B1 1. NaOH, MeOH 2. Heat C1 Final Product B1->C1 2M HCl (aq) THF, 50 °C start Primary Driver? cost Cost Sensitivity start->cost Low Cost speed Speed to Market start->speed High Speed / Simplicity routeB RECOMMEND: Route B (Thiazolidine Construction) cost->routeB Raw material cost is lower. Focus on process optimization. routeA RECOMMEND: Route A (SNAr) speed->routeA Fewer steps and higher yield. Focus on sourcing 3-fluoropicoline.

Comparative Reactivity Guide: 3-(Thiazolidin-3-yl)picolinaldehyde vs. Nicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Nicotinaldehyde (3-pyridinecarboxaldehyde) and the specialized derivative 3-(Thiazolidin-3-yl)picolinaldehyde . While Nicotinaldehyde serves as a standard, versatile electrophile in organic synthesis, 3-(Thiazolidin-3-yl)picolinaldehyde represents a class of sterically congested, chelation-active intermediates .

The core distinction lies in their reactivity profiles: Nicotinaldehyde exhibits classic electrophilic behavior typical of electron-deficient heterocycles, whereas 3-(Thiazolidin-3-yl)picolinaldehyde is defined by ortho-substituent effects —specifically, the steric bulk and electronic donation of the thiazolidine ring, which modulates aldehyde reactivity and enables unique tridentate coordination geometries in downstream ligands.

Structural & Electronic Analysis

Understanding the reactivity difference requires a deep dive into the electronic environment of the aldehyde group in both molecules.

Comparative Data Table
FeatureNicotinaldehyde 3-(Thiazolidin-3-yl)picolinaldehyde
IUPAC Name Pyridine-3-carbaldehyde3-(1,3-Thiazolidin-3-yl)pyridine-2-carbaldehyde
Aldehyde Position C3 (Meta-like)C2 (Ortho-like)
Substituent (C3) HydrogenThiazolidin-3-yl (Tertiary Amine)
Electronic Nature Electron-deficient ring; highly electrophilic CHO.[1]C2 is naturally electron-deficient, but C3-N donation mitigates this.
Steric Environment UnhinderedHigh Steric Hindrance (Ortho-substituent)
Chelation Potential Monodentate (N and O are divergent)Bidentate/Tridentate (N-O or N-N-S potential)
Primary Use Precursor for nicotinic acid derivatives, simple ligands.Scaffold for thiosemicarbazone drugs (e.g., Triapine analogs).
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the steric environment of both molecules. Note the proximity of the thiazolidine ring to the aldehyde in the picolinaldehyde derivative.

Structures cluster_0 Nicotinaldehyde cluster_1 3-(Thiazolidin-3-yl)picolinaldehyde Nic Pyridine Ring (Electron Deficient) Ald3 Aldehyde (C3) (Unhindered) Nic->Ald3 Attached at C3 Pic Pyridine Ring (N at C1) Ald2 Aldehyde (C2) (Chelation Site) Pic->Ald2 Attached at C2 Thiaz Thiazolidine (C3) (Bulky Donor) Pic->Thiaz Attached at C3 (Ortho to Aldehyde) Ald2->Thiaz Steric Clash & Electronic Interaction

Figure 1: Structural comparison highlighting the ortho-interaction in the picolinaldehyde derivative.

Reactivity Profile & Mechanism

Electrophilicity and Condensation Rates

Nicotinaldehyde: The aldehyde at the C3 position is subject to the inductive electron-withdrawing effect of the pyridine nitrogen. However, it lacks the resonance activation seen at C2 or C4. Consequently, it reacts rapidly with nucleophiles (amines, enolates) following standard kinetics for aromatic aldehydes. It is an ideal substrate for high-yield Schiff base formation.

3-(Thiazolidin-3-yl)picolinaldehyde: This molecule presents a "push-pull" system.

  • Inductive Withdrawal (Activation): The aldehyde is at C2, adjacent to the pyridine nitrogen. This position is generally more electrophilic than C3 due to stronger inductive effects.

  • Resonance Donation (Deactivation): The nitrogen atom of the thiazolidine ring at C3 acts as a resonance donor (+R effect). This pushes electron density into the ring and, by extension, reduces the electrophilicity of the carbonyl carbon.

  • Steric Hindrance (Kinetic Barrier): The bulky thiazolidine ring physically shields the aldehyde carbon.

Chelation-Directed Chemistry

This is the defining feature of the picolinaldehyde derivative.

  • Nicotinaldehyde: The pyridine nitrogen and aldehyde oxygen are in a 1,3-relationship (meta-like), making simultaneous coordination to a single metal center geometrically impossible without bridging.

  • 3-(Thiazolidin-3-yl)picolinaldehyde: The pyridine nitrogen and the aldehyde (or its imine product) are in a 1,2-relationship. This creates a perfect "pocket" for forming 5-membered chelate rings with transition metals (Fe, Cu, Zn).

    • Advanced Insight: The sulfur atom in the thiazolidine ring can potentially offer a secondary "soft" coordination site, allowing for the formation of unique pincer-type complexes.

Experimental Protocols

Protocol A: Comparative Schiff Base Synthesis (Thiosemicarbazones)

Context: Synthesis of potential anti-cancer agents.

Reagents
  • Substrate A: Nicotinaldehyde (1.0 eq)

  • Substrate B: 3-(Thiazolidin-3-yl)picolinaldehyde (1.0 eq)

  • Nucleophile: 4,4-Dimethyl-3-thiosemicarbazide (1.1 eq)

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (5 mol%)

Methodology
  • Preparation: Dissolve the thiosemicarbazide in Ethanol at 60°C.

  • Addition:

    • Stream A (Nicotinaldehyde): Add dropwise. Reaction is often exothermic and rapid.

    • Stream B (Picolinaldehyde deriv): Add in one portion. Note: The solution may require reflux due to steric hindrance.

  • Reaction Conditions:

    • Stream A: Stir at reflux for 1-2 hours .

    • Stream B: Stir at reflux for 6-12 hours . Monitor by TLC (the hindered aldehyde consumes slowly).

  • Isolation: Cool to 4°C. The Nicotinaldehyde product typically precipitates as fine needles. The Picolinaldehyde derivative may require concentration or addition of diethyl ether to induce precipitation due to the lipophilic thiazolidine group.

Protocol B: Claisen-Schmidt Condensation (Aldol-Type)

Context: Synthesis of chalcone analogs (e.g., for kinase inhibition).

Grounding: Based on protocols for the structural analog 3-morpholinopicolinaldehyde [1, 2].

  • Setup: Mix the aldehyde (1 eq) with a methyl ketone (e.g., acetophenone, 1 eq) in Ethanol.

  • Base Catalysis: Add 10% NaOH or KOH (aq) dropwise at 0°C.

  • Observation:

    • Nicotinaldehyde: Rapid formation of precipitate (chalcone) within 30-60 mins at RT.

    • 3-(Thiazolidin-3-yl)picolinaldehyde: Requires stirring at RT or 40°C for 24 hours. The bulky ortho-group impedes the attack of the enolate and the subsequent dehydration step.

    • Troubleshooting: If yield is low for Substrate B, switch to Piperidine/Acetic Acid catalysis in refluxing toluene to drive water removal.

Reaction Pathway Visualization

The following diagram maps the divergent pathways: simple condensation for Nicotinaldehyde vs. chelation-driven pathways for the picolinaldehyde derivative.

ReactivityPathways Start_Nic Nicotinaldehyde Nucleophile Reaction with Amine/Hydrazine Start_Nic->Nucleophile Fast (k1) Start_Pic 3-(Thiazolidin-3-yl) picolinaldehyde Start_Pic->Nucleophile Slow (k2 << k1) Steric Hindrance Product_Nic Schiff Base (Nic) Nucleophile->Product_Nic Product_Pic Schiff Base (Pic) Nucleophile->Product_Pic Complex_Nic Monodentate Ligand (Weak Coordination) Product_Nic->Complex_Nic + Metal Ion Complex_Pic Tridentate Chelate (N-N-S or N-N-O) Product_Pic->Complex_Pic + Metal Ion (Chelation Effect)

Figure 2: Divergent reaction pathways highlighting the kinetic difference and the final coordination utility.

References

  • BenchChem Technical Support. (2025). Troubleshooting Common Issues in Nicotinaldehyde Synthesis. Retrieved from

  • Sehnal, P., et al. (2009).[1] Reactivity of Pd0... in Oxidative Addition Reactions. (Analogous reactivity of 3-substituted picolinaldehydes). Organometallics. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Pyridinecarboxaldehyde Product Specification. Retrieved from

  • PubChem. (2025).[2] Pyridine-3-carbaldehyde Compound Summary. Retrieved from

  • Google Patents. (2017). WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors. (Describes synthesis using 3-morpholinopicolinaldehyde, a direct structural analog). Retrieved from

Sources

Safety Operating Guide

3-(Thiazolidin-3-yl)picolinaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 3-(Thiazolidin-3-yl)picolinaldehyde , a heterocyclic organic compound containing a pyridine core, a reactive aldehyde group, and a sulfur-containing thiazolidine ring.[1][2]

Due to the specific functional groups (aldehyde, pyridine, thiazolidine), this compound requires strict segregation from oxidizers and amines to prevent uncontrolled reactions.[2]

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must classify the waste based on its reactive moieties.[2] This compound is not a standard commodity chemical; therefore, its disposal is dictated by its functional groups.[2]

FeatureChemical ComponentAssociated HazardDisposal Implication
Core Structure Pyridine RingNeurotoxicity, Hepatotoxicity, Aquatic ToxicityMust be incinerated; never discharge to sewer.[1][2]
Reactive Group Aldehyde (-CHO)Flammability, Sensitization, PolymerizationSegregate from amines and strong oxidizers.[2]
Heterocycle Thiazolidine (S, N)Release of SOx/NOx upon combustionFlag as Sulfur-Containing for incinerator scrubbers.[1][2]
Physical State Solid/Oil (Predicted)Dust/Aerosol inhalationUse HEPA-filtered ventilation during handling.[1][2]

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Do not mix this waste with general organic solvents if they contain oxidizing agents (e.g., peroxides) or reactive amines, as the aldehyde group can undergo exothermic Schiff base formation or oxidation.[2]

Containment
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid metal containers due to potential corrosion from sulfur degradation products.[1][2]

  • Sealing: Parafilm or tape the cap.[1][2] Pyridine derivatives often exhibit penetrating, unpleasant odors.[2]

  • Secondary Containment: Place the primary container inside a sealable plastic bag (e.g., Ziploc) to contain odors and minor leaks.[2]

Labeling

Label the container clearly with the following:

  • Full Chemical Name: 3-(Thiazolidin-3-yl)picolinaldehyde[1][2]

  • Hazard Flags: "Toxic," "Irritant," "Organic Waste (Sulfur-Containing)"[1]

Part 3: Disposal Workflow (Decision Tree)

This workflow ensures the compound is routed to the correct destruction facility (High-Temperature Incineration) rather than landfill or incompatible waste streams.[1][2]

DisposalWorkflow Start Waste Generation: 3-(Thiazolidin-3-yl)picolinaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Oil) StateCheck->Liquid Liquid StreamA Stream A: Solid Organic Waste (Sulfur-Containing) Solid->StreamA SolventCheck Is it dissolved in Halogenated Solvents? Liquid->SolventCheck StreamB Stream B: Non-Halogenated Organic Liquid SolventCheck->StreamB No (MeOH, DMSO, Acetone) StreamC Stream C: Halogenated Organic Liquid SolventCheck->StreamC Yes (DCM, Chloroform) Pack Lab Pack / Bulking (Do NOT mix with Oxidizers) StreamA->Pack StreamB->Pack StreamC->Pack Destruction High-Temp Incineration (with Scrubber) Pack->Destruction Final Disposition

Figure 1: Logical decision tree for classifying and routing 3-(Thiazolidin-3-yl)picolinaldehyde waste streams.

Part 4: Emergency Spill Procedures

If a spill occurs, immediate action is required to prevent respiratory exposure and environmental contamination.[2][3][4]

  • Evacuate & Ventilate: Clear the immediate area.[1][2][4] Pyridine derivatives have low olfactory fatigue thresholds (you stop smelling them even if they are present).[1][2]

  • PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat.[2] If powder is aerosolized, use an N95 or P100 respirator.[2]

  • Neutralization/Absorption:

    • Do NOT use paper towels (flammability risk with aldehydes).[1][2]

    • Use: Vermiculite, dry sand, or a dedicated organic spill kit.[2]

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Spill Debris."[1][2]

  • Surface Decontamination: Wash the area with a mild soap solution.[1][2] Avoid bleach (sodium hypochlorite), as it can react with the amine/pyridine nitrogen to form chloramines (toxic gas).[2]

Part 5: Scientific Rationale & Regulatory Context

  • Incineration Requirement: Heterocyclic compounds like thiazolidine and pyridine are stable and toxic to aquatic life.[2] Standard wastewater treatment cannot effectively degrade the pyridine ring.[1][2][5] High-temperature incineration (>1000°C) is the only validated method to break the ring structure and capture sulfur oxides (SOx) via scrubbers [1].[1][2]

  • Aldehyde Reactivity: Aldehydes are electrophilic.[1][2] Mixing them with waste streams containing nucleophiles (like primary amines) can generate heat and insoluble polymers (Schiff bases), creating physical blockages in waste lines or containers [2].[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov.[1][2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.